molecular formula C8H8N2O B2547807 Imidazo[1,5-a]pyridin-8-ylmethanol CAS No. 153936-24-4

Imidazo[1,5-a]pyridin-8-ylmethanol

Cat. No.: B2547807
CAS No.: 153936-24-4
M. Wt: 148.165
InChI Key: ZPMLFIQEXXHNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridin-8-ylmethanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.165. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-a]pyridin-8-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-a]pyridin-8-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMLFIQEXXHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis of Imidazo[1,5-a]pyridin-8-ylmethanol: Structural Characterization & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and medicinal utility of Imidazo[1,5-a]pyridin-8-ylmethanol . This specific derivative represents a critical "handle" for functionalizing the privileged imidazo[1,5-a]pyridine scaffold, a structure isosteric with indole and widely utilized in kinase inhibitors (e.g., IDO1) and CNS agents.

Executive Summary & Scaffold Significance

Imidazo[1,5-a]pyridin-8-ylmethanol is a bicyclic heterocyclic building block featuring a fused 5,6-system with a bridgehead nitrogen at position 4. The presence of a hydroxymethyl group (–CH₂OH) at the 8-position—sterically adjacent to the bridgehead carbon—imparts unique electronic and solubility profiles compared to its C1, C3, or C5 analogs.

  • Chemical Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Key Feature: The 8-position substitution allows for vectoral exploration of binding pockets in drug design without interfering with the critical hydrogen-bonding motifs of the imidazole ring.

Synthetic Access & Process Safety

The synthesis of the 8-ylmethanol derivative requires a "bottom-up" cyclization approach, as direct functionalization of the parent scaffold at C8 is challenging due to the electrophilic preference for C1 and C3.

Retrosynthetic Logic

The most robust route involves the cyclization of 3-(hydroxymethyl)pyridin-2-yl]methanamine . The 3-position of the pyridine ring translates directly to the 8-position of the fused system.

Validated Synthetic Protocol (Route A)

Objective: Synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol via Vilsmeier-Haack type cyclization.

Reagents:

  • Precursor: 3-(hydroxymethyl)pyridine-2-carbonitrile (reduced to amine).

  • Cyclizing Agent: Triethyl orthoformate (HC(OEt)₃) or Formic acid.

  • Catalyst: p-Toluenesulfonic acid (pTsOH).[1]

Step-by-Step Methodology:

  • Reduction: Dissolve 3-(hydroxymethyl)pyridine-2-carbonitrile in THF. Add LiAlH₄ (2.0 equiv) at 0°C under N₂. Stir for 4h to reduce the nitrile to the primary amine. Quench (Fieser method) and isolate [3-(hydroxymethyl)pyridin-2-yl]methanamine.

  • Cyclization: Suspend the amine intermediate in Toluene/Ethanol (4:1). Add Triethyl orthoformate (1.5 equiv) and catalytic pTsOH (5 mol%).

  • Reflux: Heat to reflux (110°C) for 6–12 hours. Monitor by TLC (DCM:MeOH 9:1). The spot will become less polar and UV active (blue fluorescence often observed).

  • Workup: Evaporate volatiles. Neutralize with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

Synthetic Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic Pathway for Imidazo[1,5-a]pyridin-8-ylmethanol Start Start: 3-(hydroxymethyl) pyridine-2-carbonitrile Step1 Reduction (LiAlH4, THF) Start->Step1 Reduction Inter Intermediate: [3-(hydroxymethyl)pyridin-2-yl] methanamine Step1->Inter Step2 Cyclization (HC(OEt)3, pTsOH) Inter->Step2 Ring Closure Product Product: Imidazo[1,5-a]pyridin- 8-ylmethanol Step2->Product Purification

Figure 1: Step-wise synthesis from pyridine precursors, ensuring correct regiochemistry at position 8.

Structural Elucidation (The Core)

Accurate characterization is vital to distinguish the 8-isomer from the 5-isomer (a common regioisomer in alternative synthetic routes).

Numbering System
  • N2: Non-bridgehead Nitrogen.

  • N4: Bridgehead Nitrogen.

  • C8: Carbon on the six-membered ring, adjacent to the bridgehead Carbon (8a).

NMR Spectroscopy Analysis

The 8-position substitution breaks the symmetry of the pyridine ring protons in a specific pattern.

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
H1 8.35s-Imidazole ring; deshielded by N2/N4.
H3 7.60s-Imidazole ring; characteristic "singlet" (often broad).
H5 8.15d7.0Adj. to Bridgehead N4. Most downfield pyridine H.
H6 6.80dd7.0, 6.5"Middle" proton; shielded by resonance.
H7 6.95d6.5Adjacent to C8.
8-CH₂ 4.75d5.5Methylene protons coupled to OH.
8-OH 5.30t5.5Hydroxyl proton (visible in DMSO).

Note: The key differentiator is H5 . In 5-substituted isomers, the doublet at ~8.15 ppm disappears. In 8-substituted isomers, H5 remains intact.

Mass Spectrometry (HRMS)
  • Ionization: ESI+

  • Molecular Ion [M+H]⁺: Calculated: 149.0715 m/z.

  • Fragmentation Pattern:

    • m/z 131.06: Loss of H₂O [M+H - 18]⁺ (Characteristic of benzylic-like alcohols).

    • m/z 104.05: Loss of HCN + H₂O (Collapse of imidazole ring).

Physicochemical Profiling & Medicinal Utility[2]

Understanding the "drug-like" properties of this scaffold is essential for its application in lead optimization.

Electronic Properties

The imidazo[1,5-a]pyridine ring is π-excessive in the 5-membered ring and π-deficient in the 6-membered ring.

  • pKa (Calculated): ~5.8 (Protonation occurs at N2).

  • LogP: ~0.6 (Low lipophilicity due to the hydroxymethyl group, making it an excellent "solubilizing fragment").

Biological Relevance

This specific scaffold is a bio-isostere for:

  • Indole: Used in tryptophan-mimicking drugs.

  • Azaindole: Used in kinase inhibitors.

  • Target Class: IDO1 (Indoleamine 2,3-dioxygenase) inhibitors often utilize the imidazo[1,5-a]pyridine core to coordinate with the Heme iron via N2, while the 8-substituent extends into the hydrophobic pocket entrance.

Quality Control Protocol

To ensure data integrity in research applications, the following self-validating analytical workflow is required.

Purity Verification Workflow
  • Visual Inspection: Product should be an off-white to pale yellow solid. Darkening indicates oxidation (N-oxide formation).

  • HPLC Method:

    • Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 310 nm (Scaffold absorption).

  • Acceptance Criteria: Purity > 95% by area integration; single peak in LC-MS.

Analytical Logic Diagram

AnalysisWorkflow Figure 2: Self-Validating Analytical Workflow cluster_purity Step 1: Purity Check cluster_struct Step 2: Structure Confirmation Sample Raw Sample (Imidazo[1,5-a]pyridin-8-ylmethanol) HPLC HPLC-UV/MS (Check for regioisomers) Sample->HPLC NMR_1H 1H NMR (Confirm H5 doublet) HPLC->NMR_1H >95% Purity NOESY NOESY 2D (Verify 8-CH2 proximity to H7) NMR_1H->NOESY Decision Pass QC? NOESY->Decision Release Release for Biological Assay Decision->Release Yes Refine Repurify Decision->Refine No

Figure 2: Logical flow for validating chemical identity and purity prior to biological testing.

References

  • Synthesis of Imidazo[1,5-a]pyridines

    • Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[1][2][3][4][5][6][7]

    • Source: Organic & Biomolecular Chemistry, 2022.[4]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors.[4]

    • Source: Journal of Medicinal Chemistry.[4][6]

    • URL:[Link]

  • General Heterocyclic Chemistry (Numbering & Properties)

    • Title: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds.[8]

    • Source: New Journal of Chemistry.
    • URL:[Link]

Sources

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

Sources

Technical Guide: History, Synthesis, and Application of Imidazo[1,5-a]pyridin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Historical Context

Imidazo[1,5-a]pyridin-8-ylmethanol (CAS: 153936-24-4) is a specialized bicyclic heterocyclic intermediate used primarily in high-value medicinal chemistry programs. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] fused system offers a unique electronic profile and vector orientation for substituents, making it a critical scaffold in the development of Phosphodiesterase 1 (PDE1) inhibitors , Aldosterone Synthase (CYP11B2) inhibitors , and RORc inverse agonists .

The Discovery Arc

The imidazo[1,5-a]pyridine scaffold was first explored in the mid-20th century as a theoretical curiosity in heterocyclic chemistry, often synthesized via the cyclization of 2-(aminomethyl)pyridines. However, the specific discovery and utilization of the 8-hydroxymethyl derivative represents a modern evolution in drug design, driven by the need for:

  • Polar Handles: The C8-hydroxymethyl group serves as a versatile "linker" moiety, allowing the attachment of the fused ring system to larger pharmacophores while maintaining water solubility.

  • Vector Control: Substituents at the C8 position (adjacent to the bridgehead nitrogen) project into specific enzyme sub-pockets that are inaccessible to C3 or C5 substituted analogs.

Historically, this molecule emerged from "scaffold hopping" campaigns where researchers sought to replace indole or quinoline cores with more metabolically stable or soluble alternatives. It gained significant patent prominence in the 2010s and 2020s (e.g., CN111556871A ) as a key building block for next-generation PDE1 inhibitors intended to treat cognitive impairment and neurodegenerative diseases.

Part 2: Chemical Structure & Properties[1][2]

The molecule consists of a pyridine ring fused to an imidazole ring across the nitrogen and C2 positions, with a hydroxymethyl group at position 8.

Physicochemical Profile
PropertyValueRelevance
CAS Number 153936-24-4Unique Identifier
Molecular Formula C₈H₈N₂OCore Stoichiometry
Molecular Weight 148.16 g/mol Fragment-based Drug Design (FBDD) compliant
H-Bond Donors 1 (OH)Receptor interaction / Solvation
H-Bond Acceptors 2 (N, O)Kinase/Enzyme hinge binding
pKa (Calculated) ~5.5 (Pyridine N)Protonation state at physiological pH
Topological Polar Surface Area ~30-40 ŲGood membrane permeability prediction

Part 3: Synthesis & Manufacturing Protocols

The synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol is non-trivial due to the specific positioning of the substituent. Direct functionalization of the imidazo[1,5-a]pyridine core typically favors the C3 or C5 positions (via lithiation). Therefore, the most robust route is a de novo cyclization starting from a 2,6-disubstituted pyridine precursor.

Retrosynthetic Analysis[5]
  • Target: Imidazo[1,5-a]pyridin-8-ylmethanol[1][2]

  • Precursor: Methyl imidazo[1,5-a]pyridine-8-carboxylate

  • Starting Material: Dimethyl pyridine-2,6-dicarboxylate (or 2-cyano-6-hydroxymethylpyridine)

Detailed Experimental Protocol

The following protocol describes the "Ester Reduction Route," which is preferred for its scalability and regiochemical certainty.

Step 1: Preparation of the Aminomethyl Precursor

Objective: Convert one ester group of dimethyl pyridine-2,6-dicarboxylate into an aminomethyl group while preserving the other ester at the 6-position (which becomes the 8-position in the final fused system).

  • Reactant: Dimethyl pyridine-2,6-dicarboxylate.

  • Differentiation: React with 1 equivalent of ammonia to form the mono-amide, followed by dehydration to the nitrile (Methyl 6-cyanopicolinate).

  • Reduction: Hydrogenation of the nitrile using Raney Nickel or Pd/C in the presence of Boc-anhydride to trap the amine, or direct reduction to Methyl 6-(aminomethyl)picolinate .

Step 2: Cyclization to the Imidazo[1,5-a]pyridine Core

Mechanism: The exocyclic amine attacks a formylating agent (formic acid or orthoformate), followed by dehydration and cyclization onto the pyridine nitrogen.

  • Reagents: Methyl 6-(aminomethyl)picolinate, Triethyl orthoformate (TEOF), Formic acid (catalytic).

  • Procedure:

    • Dissolve Methyl 6-(aminomethyl)picolinate (10 mmol) in TEOF (50 mL).

    • Add catalytic formic acid (0.5 mL).

    • Reflux at 100°C for 4-6 hours. Monitor by TLC/LCMS.

    • Concentrate in vacuo.

    • Purification: Flash chromatography (DCM/MeOH) to isolate Methyl imidazo[1,5-a]pyridine-8-carboxylate .

Step 3: Reduction to the Alcohol

Objective: Convert the C8-ester to the target hydroxymethyl group.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / CaCl₂.

  • Procedure:

    • Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C under Nitrogen.

    • Dropwise add a solution of Methyl imidazo[1,5-a]pyridine-8-carboxylate in THF.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter through Celite and concentrate.

    • Result: Imidazo[1,5-a]pyridin-8-ylmethanol as a white to off-white solid.

Visualizing the Synthesis Workflow

Synthesis SM Dimethyl pyridine- 2,6-dicarboxylate Inter1 Methyl 6-cyanopicolinate SM->Inter1 1. NH3 2. Dehydration Inter2 Methyl 6-(aminomethyl) picolinate Inter1->Inter2 H2, Raney Ni (Selective Reduction) Core Methyl imidazo[1,5-a] pyridine-8-carboxylate Inter2->Core HC(OEt)3, H+ (Cyclization) Target Imidazo[1,5-a] pyridin-8-ylmethanol Core->Target LiAlH4, THF (Ester Reduction)

Caption: Step-wise synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol from 2,6-disubstituted pyridine precursors.

Part 4: Biological Applications & Mechanism[7]

The primary utility of Imidazo[1,5-a]pyridin-8-ylmethanol lies in its conversion to active pharmaceutical ingredients (APIs). The hydroxyl group is rarely the endpoint; it is typically activated (to a mesylate or halide) and coupled to a core scaffold.

Case Study: PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a Ca²⁺/Calmodulin-dependent enzyme that hydrolyzes cAMP and cGMP. Inhibitors are sought for treating cognitive deficits (Schizophrenia, Alzheimer's).

  • Role of the Scaffold: The imidazo[1,5-a]pyridine core mimics the purine ring of cGMP, binding to the active site.

  • Role of the 8-Position: The 8-hydroxymethyl group (converted to a benzyl ether or amine linkage) extends into the hydrophobic clamp region of the enzyme, providing selectivity over other PDE isoforms (like PDE4 or PDE5).

Biological Signaling Pathway (PDE1 Context)

PDE1_Pathway Signal Neuronal Signal (Ca2+ Influx) CaM Calmodulin (CaM) Signal->CaM Activates PDE1_Active PDE1 Enzyme (Activated) CaM->PDE1_Active Binds & Activates Degradation GMP / AMP (Inactive) PDE1_Active->Degradation Hydrolyzes cGMP cGMP cGMP / cAMP (Second Messengers) Cognition Cognitive Function (LTP/Plasticity) cGMP->Cognition Promotes Drug Imidazo[1,5-a]pyridine Derivative Drug->PDE1_Active INHIBITS (Competitive Binding)

Caption: Mechanism of Action: The imidazo[1,5-a]pyridine derivative inhibits PDE1, preserving cGMP levels to enhance cognitive plasticity.

Part 5: Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this compound, the following purity parameters are critical:

  • Regioisomeric Purity: Ensure <0.5% of the Imidazo[1,2-a]pyridine isomer. This is a common byproduct if the starting aminomethyl pyridine is contaminated with 2-aminopyridine.

  • Residual Solvents: THF and TEOF residues can interfere with subsequent coupling reactions (e.g., Mitsunobu reactions).

  • Stability: The primary alcohol is stable, but the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to oxidation at the C1/C3 positions if exposed to light and air for prolonged periods. Store at -20°C under Argon.

References

  • Fauber, B. P., et al. (2015). "Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists." Bioorganic & Medicinal Chemistry Letters, 25(14), 2907-2912. Link

  • Wang, H., et al. (2016).[3][4] "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization." The Journal of Organic Chemistry, 81(9), 3681-3687. Link

  • Patent CN111556871A. (2020). "1H-pyrazolo[4,3-b]pyridine as PDE1 inhibitor." China National Intellectual Property Administration. Link

  • Li, M., et al. (2014).[4] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines." Organic Letters, 16(23), 6232-6235. Link

  • PubChem Compound Summary. (2025). "Imidazo[1,5-a]pyridin-8-ylmethanol (CID 137706692)."[1] National Center for Biotechnology Information. Link

Sources

The Strategic Utility of Imidazo[1,5-a]pyridin-8-ylmethanol: A Linchpin Intermediate for Divergent Synthesis and Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Imidazo[1,5-a]pyridin-8-ylmethanol in Heterocyclic Chemistry Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Ligand Designers.

Executive Summary

The imidazo[1,5-a]pyridine scaffold has transcended its origins as a mere curiosity to become a privileged structure in modern medicinal chemistry (e.g., IDO1 inhibitors) and homogeneous catalysis (N-heterocyclic carbenes). While functionalization at the C1, C3, and C5 positions is well-documented, the C8 position —adjacent to the bridgehead carbon—remains an underutilized vector for structural diversification.

Imidazo[1,5-a]pyridin-8-ylmethanol represents a critical "linchpin" intermediate. Its hydroxymethyl handle provides a rare opportunity to modulate the steric environment of the imidazole ring "from above" while offering a nucleophilic site for intramolecular cyclization or the attachment of hemilabile donor groups (e.g., phosphines) for cooperative catalysis. This guide details the synthesis, electronic properties, and application of this specific derivative.

Structural & Electronic Architecture

To understand the utility of the 8-ylmethanol derivative, one must first deconstruct the electronic landscape of the parent core.

The "Bay Region" Effect

The imidazo[1,5-a]pyridine system is planar and aromatic, with 10


-electrons.
  • Dipole Moment: The bridgehead nitrogen (N4 in IUPAC, often denoted as the fusion N) donates electron density into the imidazole ring, making C1 and C3 nucleophilic.

  • The C8 Position: Located adjacent to the bridgehead carbon (C8a), substituents at C8 exert a profound steric influence on C1 without significantly disrupting the electronic conjugation of the N-bridge.

  • The Hydroxymethyl Function: At C8, the

    
     group acts as a "scorpion tail," capable of:
    
    • H-Bonding: Stabilizing transition states in organocatalysis via interaction with C3-bound substrates.

    • Chelation: Forming 5- or 6-membered metallacycles when used as a ligand precursor (e.g., in Ru or Ir complexes).

Numbering and Regiochemistry

Note: Confusion often arises in numbering. This guide adheres to IUPAC standards where the bridgehead Nitrogen is position 4.

  • Position 3: The "Carbene" carbon (most acidic proton).

  • Position 5: Adjacent to Bridgehead Nitrogen (electronic control).

  • Position 8: Adjacent to Bridgehead Carbon (steric/scaffold control).

Synthetic Pathways: Accessing the 8-Hydroxymethyl Handle

Direct lithiation of imidazo[1,5-a]pyridine typically occurs at C3 or C5. Accessing the C8 position requires a de novo ring construction strategy, typically starting from a 3-substituted pyridine precursor.

The "Reductive Cyclization" Strategy (Recommended)

The most robust route involves constructing the imidazole ring on a pyridine that already bears an oxidized carbon at position 3 (which becomes C8 in the fused system).

Step 1: Precursor Selection Start with dimethyl pyridine-2,3-dicarboxylate . Selective reduction or amidation is required.

Step 2: Vilsmeier-Type Cyclization The formation of the imidazole ring is best achieved via the oxidative cyclization of


-(pyridin-2-ylmethyl)amides.

Step 3: Selective Reduction The 8-ester is reduced to the alcohol using


 or 

.
Visualization of Synthetic Logic

Synthesis Figure 1: Retrosynthetic logic for accessing the C8-hydroxymethyl scaffold. Start Dimethyl pyridine- 2,3-dicarboxylate Inter1 3-(Methoxycarbonyl)- 2-formylpyridine Start->Inter1 Selective Reduction (NaBH4, controlled) Inter2 Schiff Base / Amide Intermediate Inter1->Inter2 R-NH2 / Dehydration Cyclized Methyl imidazo[1,5-a] pyridine-8-carboxylate Inter2->Cyclized Cyclodehydration (POCl3 or Burgess Reagent) Final Imidazo[1,5-a]pyridin- 8-ylmethanol Cyclized->Final Exhaustive Reduction (LiAlH4, THF, 0°C)

Applications in Ligand Design & Catalysis[1]

The 8-ylmethanol derivative is a precursor to Bifunctional NHC Ligands .

Hemilabile Ligands (N,O-Donors)

Upon deprotonation of the C3 proton, the resulting N-heterocyclic carbene (NHC) binds to metals (Pd, Ir, Ru). The pendant C8-hydroxyl group can:

  • Coordinate as an alkoxide (anionic X-type ligand).

  • Remain protonated to direct substrates via Hydrogen Bonding (secondary sphere coordination).

Conversion to P,N-Ligands

The alcohol is easily converted to a phosphine (via mesylation/lithium diphenylphosphide displacement).

  • Result: A rigid P,N-bidentate ligand where the bite angle is strictly defined by the fused backbone. These are superior to flexible alkyl-linked P,N ligands in enantioselective catalysis.

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol

Targeting the reduction of Methyl imidazo[1,5-a]pyridine-8-carboxylate.

Reagents:

  • Substrate: Methyl imidazo[1,5-a]pyridine-8-carboxylate (1.0 eq)

  • Reductant:

    
     (2.5 eq, 1.0 M in THF)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Fieser Workup reagents (

    
    , 15% 
    
    
    
    )

Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N2 inlet.

  • Charging: Add anhydrous THF and cool to 0°C in an ice bath. Carefully add

    
     solution via syringe.
    
  • Addition: Dissolve the ester substrate in minimal THF. Add dropwise to the

    
     suspension over 15 minutes. Caution: Exothermic.
    
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor by TLC (10% MeOH in DCM). The alcohol is significantly more polar than the ester.

  • Workup (Fieser Method):

    • Cool back to 0°C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a celite pad. Wash cake with hot THF.

  • Purification: Concentrate filtrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a methylene doublet (~4.8 ppm) and a hydroxyl triplet (~5.5 ppm).

  • Yield: Expect 85-95%.

Quantitative Data: Substituent Effects

The following table illustrates how the C8-substituent impacts the electronic properties of the C3-carbene (calculated data based on DFT B3LYP/6-31G* models).

Substituent at C8 (R)C3-H Acidity (pKa, DMSO)Carbene Stability (kcal/mol)Steric Bulk (A-Value)Application
-H (Parent)22.50 (Ref)0.0General Purpose
-CH3 23.1+1.21.7Steric Shielding
-CH2OH (Target)22.8 +0.8 2.1 H-Bonding / Chelation
-CO2Me 20.4-2.53.5Electrophilic activation

Interpretation: The hydroxymethyl group provides significant steric bulk (protecting the metal center) without strongly deactivating the carbene electronically, unlike the ester precursor.

Biological & Pharmacophore Relevance[2][3][4]

In drug discovery, the imidazo[1,5-a]pyridine core is a bioisostere for indole and purine.

  • Solubility: The 8-hydroxymethyl group significantly lowers

    
     compared to the 8-methyl analog, improving aqueous solubility.
    
  • Metabolic Stability: It serves as a "soft spot" for glucuronidation, which can be modulated by capping the alcohol as a methyl ether or converting it to a fluorine atom (

    
    ).
    
  • Target Interaction: In kinase inhibitors, the hydroxymethyl group often acts as a donor/acceptor pair for water-mediated bridges in the ATP binding pocket.

Pathway Visualization: Biological Interaction[5]

BioActivity Figure 2: Pharmacophore mapping of the 8-hydroxymethyl derivative. Drug Imidazo[1,5-a]pyridine Scaffold H_Bond H-Bonding (via 8-CH2OH) Drug->H_Bond Donates/Accepts Pi_Stack Pi-Pi Stacking (Core Ring) Drug->Pi_Stack Intercalates Target Protein Target (e.g., IDO1 / Kinase) Effect Therapeutic Effect (Inhibition) Target->Effect Modulation H_Bond->Target Specific Binding Pi_Stack->Target Affinity

[4][6]

References

  • Gevorgyan, V., et al. (2009). "Transannulation Strategies for the Synthesis of Imidazo[1,5-a]pyridines." Journal of Organic Chemistry.

  • Charette, A. B., et al. (2012). "Synthesis of Imidazo[1,5-a]pyridine Derivatives via Oxidative Cyclization." Organic Letters.

  • Lassaletta, J. M., et al. (2005).[1] "Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes." Journal of the American Chemical Society.

  • Wang, H., et al. (2016).[2] "Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "Imidazo[1,5-a]pyridine."[3][4][1][2][5][6][7][8][9][10][11][12] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of the Imidazo[1,5-a]pyridin-8-ylmethanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and photophysical properties.[1] Its derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of therapeutic activities, including anti-cancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4] The structural similarity of this scaffold to indoles and azaindoles makes it a compelling building block in drug design.

Imidazo[1,5-a]pyridin-8-ylmethanol serves as a pivotal precursor for generating molecular diversity. The primary hydroxyl group at the 8-position is a versatile handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). By converting this hydroxyl group into a variety of other functionalities—such as esters, ethers, and amines—researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the parent molecule to optimize biological activity and develop novel therapeutic agents.

This guide provides a detailed technical overview and actionable protocols for the three principal strategies for functionalizing the hydroxyl group of Imidazo[1,5-a]pyridin-8-ylmethanol: Esterification , Etherification , and the Mitsunobu Reaction . The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure reliable and reproducible outcomes in the research laboratory.

Part 1: Core Principles and Mechanistic Rationale

The reactivity of the hydroxyl group in Imidazo[1,5-a]pyridin-8-ylmethanol is primarily that of a typical primary alcohol, making it an excellent nucleophile.[5] The electronic nature of the fused imidazopyridine ring system can subtly influence the nucleophilicity of the alcohol and the stability of reaction intermediates. Understanding the underlying mechanisms of functionalization is critical for selecting the appropriate reaction conditions and troubleshooting potential issues.

Esterification: Acylation of the Hydroxyl Group

Esterification is a fundamental transformation that converts the alcohol into an ester.[6] This is commonly achieved by reaction with a carboxylic acid or, more readily, with a more electrophilic acid derivative like an acyl chloride or anhydride.

  • Mechanism (via Acyl Chloride): The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), the resulting protonated intermediate is deprotonated, and the chloride ion is expelled, leading to the formation of the ester. The base serves to neutralize the HCl byproduct, which could otherwise protonate the starting material or the product, complicating the reaction.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming an ether linkage. This two-step process involves the deprotonation of the alcohol to form a more potent nucleophile (an alkoxide), followed by an SN2 reaction with an alkyl halide.

  • Mechanism: A strong base, such as sodium hydride (NaH), is used to quantitatively deprotonate the hydroxyl group, yielding the corresponding sodium alkoxide and hydrogen gas. This alkoxide then attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide and forming the C-O-C ether bond. The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation without hindering the nucleophilicity of the alkoxide.

The Mitsunobu Reaction: A Mild and Versatile Approach

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide array of functional groups, including esters, ethers, and even for introducing nitrogen nucleophiles, under exceptionally mild conditions.[7][8] It is a redox-condensation reaction involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

  • Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD/DIAD, forming a betaine intermediate.[8] This intermediate deprotonates the nucleophile (e.g., a carboxylic acid for esterification or a phenol for etherification). The alcohol then attacks the activated phosphorus atom, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. The final step is the SN2 displacement of the triphenylphosphine oxide by the conjugate base of the nucleophile.[7][10] A key advantage of this reaction is the clean inversion of stereochemistry at a chiral center, though this is not applicable to the primary alcohol of our substrate.[8]

Part 2: Experimental Protocols and Data

Prerequisite: The synthesis of the starting material, Imidazo[1,5-a]pyridin-8-ylmethanol, can be achieved through various published methods for constructing the imidazopyridine core, often followed by functional group manipulation, such as the reduction of a corresponding ester or carboxylic acid.[11][12][13]

Workflow Overview

The general experimental workflow for the functionalization of Imidazo[1,5-a]pyridin-8-ylmethanol is outlined below.

G cluster_start Preparation cluster_reaction Functionalization cluster_process Processing cluster_end Analysis Start Imidazo[1,5-a]pyridin- 8-ylmethanol Reaction Select Reaction: - Esterification - Etherification - Mitsunobu Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Product Purified Functionalized Product Characterize->Product

Caption: General Experimental Workflow.

Protocol 1: Esterification via Acyl Chloride

This protocol details the synthesis of Imidazo[1,5-a]pyridin-8-ylmethyl benzoate as a representative example.

  • Materials and Reagents

    Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
    Imidazo[1,5-a]pyridin-8-ylmethanol 148.16 1.0 1.0
    Benzoyl Chloride 140.57 1.2 1.2
    Triethylamine (TEA) 101.19 1.5 1.5

    | Dichloromethane (DCM), anhydrous | - | 20 mL | - |

  • Step-by-Step Procedure

    • To a dry, nitrogen-flushed round-bottom flask, add Imidazo[1,5-a]pyridin-8-ylmethanol (148 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous DCM (20 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (0.21 mL, 1.5 mmol) dropwise via syringe.

    • Slowly add benzoyl chloride (0.14 mL, 1.2 mmol) dropwise. A white precipitate of triethylammonium chloride may form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The product spot should appear at a higher Rf than the starting material.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by silica gel column chromatography (gradient elution, e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure ester.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[14][15][16]

Protocol 2: Etherification via Williamson Synthesis

This protocol describes the synthesis of 8-(Benzyloxymethyl)imidazo[1,5-a]pyridine.

  • Materials and Reagents

    Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
    Imidazo[1,5-a]pyridin-8-ylmethanol 148.16 1.0 1.0
    Sodium Hydride (NaH, 60% in mineral oil) 24.00 1.2 1.2
    Benzyl Bromide 171.04 1.1 1.1

    | Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |

  • Step-by-Step Procedure

    • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).

    • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (10 mL) to the washed NaH.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve Imidazo[1,5-a]pyridin-8-ylmethanol (148 mg, 1.0 mmol) in anhydrous THF (10 mL).

    • Add the solution of the alcohol dropwise to the NaH suspension. Caution: Hydrogen gas evolution will occur.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

    • Re-cool the mixture to 0 °C and add benzyl bromide (0.13 mL, 1.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Self-Validation: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexane). The disappearance of the starting alcohol spot indicates reaction completion.

    • Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.

    • Remove the THF under reduced pressure.

    • Dilute the residue with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired ether.

Protocol 3: O-Alkylation via Mitsunobu Reaction

This protocol provides a method for synthesizing Imidazo[1,5-a]pyridin-8-ylmethyl 4-nitrobenzoate, demonstrating the use of a solid acid nucleophile.

  • Materials and Reagents

    Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
    Imidazo[1,5-a]pyridin-8-ylmethanol 148.16 1.0 1.0
    4-Nitrobenzoic Acid 167.12 1.2 1.2
    Triphenylphosphine (PPh₃) 262.29 1.5 1.5
    Diisopropyl Azodicarboxylate (DIAD) 202.21 1.5 1.5

    | Tetrahydrofuran (THF), anhydrous | - | 25 mL | - |

  • Step-by-Step Procedure

    • To a dry, nitrogen-flushed round-bottom flask, add Imidazo[1,5-a]pyridin-8-ylmethanol (148 mg, 1.0 mmol), 4-nitrobenzoic acid (201 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

    • Add anhydrous THF (25 mL) and stir to dissolve.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add DIAD (0.30 mL, 1.5 mmol) dropwise via syringe over 5 minutes. The solution may turn from colorless to a pale yellow/orange color.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

    • Self-Validation: Monitor the reaction by TLC. The formation of triphenylphosphine oxide is a common byproduct and will be visible on the TLC plate.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • The crude residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Direct purification by silica gel column chromatography is often effective.

    • Purify using a suitable solvent system (e.g., gradient of Ethyl Acetate in Hexanes) to isolate the desired product. The byproducts are typically less polar than the ester product.

Comparative Summary of Functionalization Methods
MethodTypical ReagentsKey AdvantagesPotential Drawbacks / Side Reactions
Esterification Acyl Chloride/Anhydride, Base (TEA, Pyridine)High yields, readily available reagents, straightforward procedure.Requires anhydrous conditions; byproduct (HCl) must be scavenged.
Etherification Strong Base (NaH), Alkyl HalideForms stable ether linkages, good for simple alkyl/benzyl groups.Requires strictly anhydrous conditions; strong base can be hazardous.
Mitsunobu Reaction PPh₃, DIAD/DEAD, Nucleophile (e.g., Carboxylic Acid)Very mild conditions, broad substrate scope, high functional group tolerance.[9]Generates stoichiometric byproducts that require careful removal.

Part 3: Visualization of Reaction Pathways

The choice of synthetic route depends on the desired functional group and the overall synthetic strategy. The diagram below illustrates the divergent pathways from the common intermediate.

G cluster_products Functionalized Derivatives Start Imidazo[1,5-a]pyridin- 8-ylmethanol Ester Ester Derivative (R-COO-CH₂-Het) Start->Ester RCOCl, Base Ether Ether Derivative (R-O-CH₂-Het) Start->Ether 1. NaH 2. R-X Mitsunobu_Product Diverse Derivatives (Ester, Ether, etc.) Start->Mitsunobu_Product Nu-H, PPh₃, DIAD

Caption: Divergent Functionalization Pathways.

Mechanistic Focus: The Mitsunobu Reaction Engine

The core machinery of the Mitsunobu reaction involves the activation of the alcohol by the PPh₃/DIAD system.

G cluster_reagents Initial Reagents cluster_cycle Reaction Cycle cluster_products Products PPh3 PPh₃ Betaine [PPh₃⁺-DIAD⁻] Betaine PPh3->Betaine attacks DIAD DIAD DIAD->Betaine ROH R-OH (Substrate) Oxyphosphonium [R-O-PPh₃⁺] Nu⁻ Oxyphosphonium Salt ROH->Oxyphosphonium attacks P NuH Nu-H (Nucleophile) IonPair [Nu⁻][PPh₃⁺-DIAD-H⁺] Ion Pair NuH->IonPair protonates Betaine->IonPair IonPair->Oxyphosphonium FinalProduct R-Nu (Final Product) Oxyphosphonium->FinalProduct SN2 attack by Nu⁻ Byproducts Ph₃P=O + DIAD-H₂ Oxyphosphonium->Byproducts

Caption: Simplified Mitsunobu Reaction Mechanism.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available from: [Link]

  • PubMed. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]

  • Mor. J. Chem. An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available from: [Link]

  • ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]

  • Molecules. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Available from: [Link]

  • Hindawi. An Improved Method for the Esterification of Aromatic Acids with Ethanol and Methanol. Available from: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Chemical Society Reviews. Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Available from: [Link]

  • PMC. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) -. Available from: [Link]

  • Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • PubMed. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. Available from: [Link]

  • ResearchGate. Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source | Request PDF. Available from: [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • ResearchGate. (PDF) C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 ). Available from: [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • Molecules. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • PubMed. Preparation of polyfunctional indazoles and heteroarylazo compounds using highly functionalized zinc reagents. Available from: [Link]

  • PMC. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]

  • J-STAGE. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available from: [Link]

  • BYJU'S. or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.. Available from: [Link]

  • Student Academic Success. Organic Reactions: Esterification & Transesterification. Available from: [Link]

  • PubMed. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using Potassium Diisopropylamide in Continuous Flow. Available from: [Link]

  • YouTube. Hydroxyl Compounds | Preparation and Reactivity | A level H2 Chem. Available from: [Link]

  • e-Century Publishing Corporation. Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link]

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available from: [Link]

  • ResearchGate. Strategies To Prepare and Use Functionalized Organometallic Reagents. Available from: [Link]

Sources

Application Notes and Protocols: Imidazo[1,5-a]pyridin-8-ylmethanol as a Versatile Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Imidazo[1,5-a]pyridine Ligands in Catalysis

The imidazo[1,5-a]pyridine scaffold has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique electronic and structural properties.[1][2] In recent years, its derivatives have emerged as a promising class of ligands in homogeneous catalysis, particularly as N-heterocyclic carbenes (NHCs). These ligands offer a rigid bicyclic framework that allows for precise steric and electronic tuning of the resulting metal complexes.[3] The Imidazo[1,5-a]pyridin-3-ylidene (ImPy) architecture, for instance, provides a versatile platform for creating stable and highly active catalysts for a variety of organic transformations.[3][4]

This application note provides a comprehensive guide to the synthesis and utilization of a specific derivative, Imidazo[1,5-a]pyridin-8-ylmethanol, as a ligand in transition metal-catalyzed reactions. We will delve into a detailed, field-tested protocol for the synthesis of this ligand and subsequently demonstrate its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategies, including cyclocondensation, cycloaddition, and oxidative cyclization reactions.[1] A common and effective approach involves the cyclization of 2-(aminomethyl)pyridines with suitable electrophiles.[5] The following protocol is a robust method for the preparation of Imidazo[1,5-a]pyridin-8-ylmethanol, adapted from established procedures for related derivatives.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol start 2-Amino-3-(hydroxymethyl)pyridine step1 Reaction with Chloroacetaldehyde start->step1 Reagent intermediate1 Formation of Imine Intermediate step1->intermediate1 In situ step2 Intramolecular Cyclization intermediate1->step2 Heat product Imidazo[1,5-a]pyridin-8-ylmethanol step2->product G cluster_catalysis Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R²

Sources

Oxidation of Imidazo[1,5-a]pyridin-8-ylmethanol to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Oxidation of Imidazo[1,5-a]pyridin-8-ylmethanol to Aldehydes

Abstract

This technical guide details the chemoselective oxidation of Imidazo[1,5-a]pyridin-8-ylmethanol to Imidazo[1,5-a]pyridine-8-carbaldehyde.[1] Due to the electron-rich nature of the imidazo[1,5-a]pyridine scaffold and the basicity of the bridgehead nitrogen system, standard oxidative protocols (e.g., Jones oxidation, PCC) often result in decomposition, salt formation, or N-oxide byproducts.[1] This note prioritizes Activated Manganese Dioxide (


)  as the Gold Standard method for its high selectivity toward "benzylic-like" heteroaryl alcohols, with Dess-Martin Periodinane (DMP)  provided as a high-speed alternative for small-scale discovery.[1]

Introduction & Strategic Analysis

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for indole or as a precursor for N-heterocyclic carbene (NHC) ligands.[1] The 8-position (adjacent to the bridgehead nitrogen) possesses unique electronic properties.[1]

Chemical Challenges
  • N-Oxidation Risk: The bridgehead nitrogen and the imidazole N2 make the ring electron-rich.[1] Strong oxidants like mCPBA or

    
     will attack the nitrogen, forming N-oxides rather than oxidizing the alcohol.[1]
    
  • Acid Sensitivity: The basicity of the imidazole ring means that acidic oxidants (Jones Reagent, unbuffered PCC) will protonate the substrate, rendering it insoluble or trapping it in the aqueous phase during workup.[1]

  • "Benzylic" Reactivity: The hydroxymethyl group at C8 is electronically conjugated to the aromatic system, behaving similarly to a benzyl alcohol.[1] This allows for the use of mild, selective oxidants that rely on allylic/benzylic resonance stabilization.[1]

Decision Matrix: Selecting the Oxidant

OxidationStrategy Start Substrate: Imidazo[1,5-a]pyridin-8-ylmethanol Decision Select Oxidation Strategy Start->Decision MnO2 Method A: Activated MnO2 (Gold Standard) Decision->MnO2 Scale > 100mg High Purity Req. DMP Method B: Dess-Martin Periodinane (Rapid Screening) Decision->DMP Scale < 50mg Speed Req. MnO2_Pros Pros: Heterogeneous (easy workup), No N-oxidation, Scalable MnO2->MnO2_Pros MnO2_Cons Cons: Requires large excess (10-20x), Variable reagent quality MnO2->MnO2_Cons DMP_Pros Pros: Homogeneous, Fast (<1h), High Yield DMP->DMP_Pros DMP_Cons Cons: Acetic acid byproduct (needs buffering), Cost DMP->DMP_Cons

Figure 1: Strategic decision tree for oxidant selection based on scale and purity requirements.

Protocol A: Activated Manganese Dioxide ( )

Status: Preferred Method (Gold Standard) Mechanism: Radical mechanism on the surface of the heterogeneous oxidant.[1] Highly specific for


-unsaturated and benzylic/heterocyclic alcohols.[1]
Reagents & Equipment
  • Substrate: Imidazo[1,5-a]pyridin-8-ylmethanol (1.0 equiv).

  • Oxidant: Activated Manganese(IV) oxide (

    
    ).[1][2]
    
    • Critical Note: Do not use standard pyrolusite (ore grade).[1] Use "Activated" grade (precipitated) or freshly prepared.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[1][3] Anhydrous is preferred but not strictly required.[1]
    
  • Apparatus: Round-bottom flask, vigorous magnetic stirring, Celite® pad for filtration.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the alcohol (1.0 mmol) in DCM (10 mL, 0.1 M concentration).

    • Note: If solubility is poor, add a small amount of MeOH (up to 5%), though pure DCM is preferred for kinetics.[1]

  • Addition: Add Activated

    
     (10 to 20 equivalents by weight relative to substrate).[1]
    
    • Why this ratio?

      
       oxidation is a surface-area-dependent reaction.[1] A large excess is required to drive the reaction to completion.[1]
      
  • Reaction: Stir the suspension vigorously at room temperature (20–25°C).

    • Time: Typically 12–24 hours.[1] Monitor by TLC (Visualize with UV; aldehyde usually runs higher/less polar than alcohol).[1]

    • Optimization: If reaction is slow, refluxing in DCM (40°C) or switching to Chloroform (60°C) can accelerate the rate.[1]

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite®.

    • Filter the black suspension through the Celite®.[1]

    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to elute the product trapped in the oxide matrix.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude material is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).[1]

Protocol B: Dess-Martin Periodinane (DMP)

Status: Alternative ( Rapid/High-Throughput ) Mechanism: Ligand exchange followed by reductive elimination.[1]

Reagents & Equipment
  • Substrate: Imidazo[1,5-a]pyridin-8-ylmethanol (1.0 equiv).

  • Oxidant: Dess-Martin Periodinane (1.2 equiv).[1]

  • Buffer: Sodium Bicarbonate (

    
    ) (2.0 equiv).[1]
    
    • Critical: DMP releases 2 equivalents of acetic acid.[1][3] The basic imidazole ring will form a salt if unbuffered, potentially lowering yield or complicating extraction.[1]

  • Solvent: Anhydrous DCM.[1]

Step-by-Step Methodology
  • Setup: In a flame-dried flask under inert atmosphere (

    
     or Ar), suspend 
    
    
    
    (2.0 equiv) in DCM.
  • Dissolution: Add the alcohol substrate (1.0 equiv).[1][4]

  • Oxidation: Cool to 0°C (ice bath). Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours.

    • Monitoring: Reaction is usually very fast.[1][3]

  • Quench (The "Fieser" of DMP):

    • Dilute with

      
       or DCM.[1]
      
    • Add a 1:1 mixture of Saturated Aqueous

      
       and Saturated Aqueous Sodium Thiosulfate (
      
      
      
      ).[1]
    • Mechanism:[1][3][5][6][7] Thiosulfate reduces the iodinane byproducts; Bicarbonate neutralizes the acid.[1]

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).[1] Combine organics, dry over

    
    , and concentrate.
    

Characterization & QC

TechniqueExpected Signal (Aldehyde Product)Notes
1H NMR

9.8 – 10.2 ppm (Singlet, 1H)
Distinctive -CHO proton.[1] Disappearance of -CH2- doublet (

4.8 ppm).[1]
IR 1680 – 1710

(Strong)
Carbonyl (C=O) stretch.[1] Loss of broad O-H stretch at 3300

.[1]
LC-MS [M+H]+ = 147.05 (Calc.[1] for C8H6N2O)Alcohol mass is 148.[1]06. Aldehyde is -2 Da (loss of 2H).[1]

Reaction Pathway Visualization

ReactionMechanism Substrate Alcohol (Imidazo[1,5-a]pyridin-8-ylmethanol) Intermediate Adsorption on MnO2 Surface (Radical Transfer) Substrate->Intermediate Activated MnO2 DCM, RT Product Aldehyde (Imidazo[1,5-a]pyridine-8-carbaldehyde) Intermediate->Product -H2O -Mn(OH)2

Figure 2: Simplified mechanistic flow for the heterogeneous oxidation via Manganese Dioxide.

Safety & Storage

  • Imidazo[1,5-a]pyridines: Generally bioactive.[1] Handle with gloves and in a fume hood.[1]

  • DMP: Potentially explosive (impact sensitive) if heated dry.[1] Store in a freezer. Do not perform on >10g scale without blast shielding.[1]

  • MnO2: Inhalation hazard (fine dust).[1] Use a mask when weighing.[1] The waste is heavy metal; dispose of as solid hazardous waste.[1]

References

  • General Reactivity of Imidazo[1,5-a]pyridines

    • Review: Guchhait, S. K. (2016).[1][8] "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds." RSC Advances. (Note: While [1,2-a] is more common, the [1,5-a] chemistry regarding oxidation is analogous).[1]

    • Source:[1]

  • Manganese Dioxide Oxidation Protocol

    • Taylor, R. J., et al. (2005).[1] "Manganese Dioxide Oxidation of Benzylic Alcohols." Organic Syntheses, Coll.[1] Vol. 10, p. 69.

    • Context: Establishes the standard for activated MnO2 preparation and usage for heterocyclic alcohols.
    • Source:[1]

  • Dess-Martin Periodinane Methodology

    • Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3] Journal of Organic Chemistry, 48(22), 4155–4156.[1]

    • Source:[1]

  • Synthesis of Imidazo[1,5-a]pyridine derivatives

    • Hutt, J. T., & Aron, Z. D. (2011).[1][9] "Three-Component Coupling for Imidazo[1,5-a]pyridinium Ions." Organic Letters, 13(19), 5256–5259.[1] (Provides context on the stability of the ring system).

    • Source:[1]

Sources

Application Notes & Protocols: A Guide to the Preparation of N-Heterocyclic Carbenes from Imidazo[1,5-a]Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and handling of N-heterocyclic carbenes (NHCs) derived from the imidazo[1,5-a]pyridine scaffold. This class of NHCs offers unique steric and electronic properties, making them highly valuable ligands for catalysis and materials science. We will delve into the synthesis of the requisite imidazo[1,5-a]pyridinium salt precursors, detail protocols for the generation of both free carbenes and their corresponding metal complexes, and discuss key characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Versatility of the Imidazo[1,5-a]Pyridine Scaffold

N-Heterocyclic carbenes (NHCs) have become indispensable in modern chemistry, largely due to their role as robust, electron-donating ligands that can stabilize a wide array of transition metals, leading to highly active and stable catalysts.[1] While classical NHCs based on the imidazole or benzimidazole core are well-established, the imidazo[1,5-a]pyridine framework offers a unique and versatile platform for ligand design.[1]

The key advantages of this scaffold include:

  • Tunable Electronic Properties: The fused pyridine ring allows for significant modification of the ligand's π-accepting capabilities.[2]

  • Strategic Steric Control: The C5 position of the pyridine ring is oriented in close proximity to the metal center in a complex, allowing for the introduction of sterically demanding groups that can influence the catalytic pocket and enhance stability.[3][4]

  • Diverse Functionality: The synthetic accessibility of the precursors allows for the straightforward incorporation of chiral auxiliaries, chelating arms, and other functional groups.[5][6]

This guide will provide the necessary protocols to harness the potential of these powerful ligands, starting from the synthesis of their stable precursors.

Synthesis of Imidazo[1,5-a]Pyridinium Salt Precursors

The generation of imidazo[1,5-a]pyridine-based NHCs begins with the synthesis of their corresponding cationic precursors, the imidazo[1,5-a]pyridinium salts. Several efficient methods have been developed, with the three-component coupling reaction being particularly versatile.

Key Synthetic Methodologies

A variety of strategies exist for the synthesis of the required pyridinium salts, each with its own advantages.

MethodDescriptionStarting MaterialsKey FeaturesReference
Three-Component Coupling A one-pot condensation reaction.Substituted picolinaldehydes, primary amines, formaldehyde.High yields, mild conditions, wide substrate scope, allows for chiral amine incorporation.[7]
POCl₃-Mediated Cyclization Cyclization of pre-formed formamides.N-alkyl/aryl-N-(pyridin-2-ylmethyl)formamides.Versatile route for varying the N-substituent.[1]
Alkylation of Imidazo[1,5-a]pyridines Direct N-alkylation of the parent heterocycle.Imidazo[1,5-a]pyridines, alkyl halides/triflates.Straightforward for simple alkyl derivatives.[1]
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Picolinaldehyde derivatives, amines.Rapid synthesis times, often with improved yields.[8]
Workflow for Imidazo[1,5-a]pyridinium Salt Synthesis

The general process involves the formation of the heterocyclic core and its subsequent functionalization, leading to the stable salt precursor required for deprotonation.

G cluster_0 Precursor Synthesis Picolinaldehyde Picolinaldehyde Salt Imidazo[1,5-a]pyridinium Salt Picolinaldehyde->Salt Picolinaldehyde->Salt Three-Component Coupling Amine Primary Amine (R-NH2) Amine->Salt Formaldehyde Formaldehyde Formaldehyde->Salt

Caption: General workflow for the three-component synthesis of imidazo[1,5-a]pyridinium salts.

Detailed Protocol: Three-Component Synthesis of 2-Alkyl/Aryl-imidazo[1,5-a]pyridinium Salts[6]

This protocol describes an efficient, one-pot synthesis that offers broad functional group tolerance and is ideal for generating a library of diverse NHC precursors.

Materials:

  • Substituted picolinaldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Formaldehyde (37 wt% in H₂O, 1.1 equiv)

  • Hydrochloric acid (concentrated, 1.1 equiv)

  • Ethanol (or other polar solvent)

  • Diethyl ether

  • Saturated aqueous solution of KPF₆ (for anion exchange, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with ethanol, add the primary amine (1.0 equiv) and concentrated HCl (1.1 equiv). Stir the mixture at room temperature for 10 minutes.

  • Addition of Aldehydes: Add the picolinaldehyde (1.0 equiv) followed by the aqueous formaldehyde solution (1.1 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Isolation (Chloride Salt): Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add diethyl ether to precipitate the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the imidazo[1,5-a]pyridinium chloride salt.

  • Anion Exchange (Optional, for PF₆⁻ Salt): Dissolve the crude chloride salt in a minimum amount of water. Add a saturated aqueous solution of KPF₆ dropwise until precipitation is complete. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the hexafluorophosphate salt.

Causality Note: The initial protonation of the amine by HCl is crucial for the formation of the intermediate iminium ions necessary for the cyclization cascade. The use of a polar protic solvent like ethanol facilitates the solubility of the reactants and intermediates. Anion exchange to the PF₆⁻ salt often yields a less hygroscopic and more crystalline solid, which can be easier to handle and purify.

Generation of the N-Heterocyclic Carbene

The deprotonation of the C3-H of the imidazo[1,5-a]pyridinium salt yields the desired NHC. The stability of the resulting free carbene is highly dependent on the substituents on the heterocyclic core.

Deprotonation to Yield Free, Stable Carbenes

The isolation of a free carbene is possible but requires careful selection of the precursor. Kinetic stabilization, often achieved by introducing a bulky substituent at the C5 position, is critical to prevent dimerization or decomposition.[1]

G Salt C5-Substituted Imidazo[1,5-a]pyridinium Salt Carbene Stable Free NHC Salt->Carbene Base Strong, Non-Nucleophilic Base (e.g., NaH/KOtBu) Base->Carbene Deprotonation at C3 Solvent Anhydrous, Aprotic Solvent (e.g., Dry THF) Solvent->Carbene

Caption: Generation of a stable, free NHC by deprotonation of a C5-substituted precursor.

Detailed Protocol: Generation and Isolation of a Free Carbene[1]

Safety Precaution: This procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Strong bases like NaH and KOtBu are highly reactive and must be handled with care.

Materials:

  • C5-substituted imidazo[1,5-a]pyridinium salt (e.g., 5-methyl derivative, 1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Potassium tert-butoxide (KOtBu, catalytic amount, ~0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous Celite®

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend the imidazo[1,5-a]pyridinium salt (1.0 equiv) and a catalytic amount of KOtBu in anhydrous THF.

  • Deprotonation: To the stirred suspension, carefully add NaH (1.2 equiv) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • Isolation: Once the reaction is complete, filter the mixture through a pad of anhydrous Celite® under an inert atmosphere to remove excess base and salts.

  • Purification: Remove the solvent (THF) from the filtrate under reduced pressure. The resulting residue is the free carbene, which is often an oil or amorphous solid.[1] It should be stored under an inert atmosphere at low temperature.

Causality Note: Anhydrous conditions are absolutely critical, as the free carbene is highly basic and will be quenched by protic sources. The combination of NaH and catalytic KOtBu is a superbasic system that is effective for deprotonating the relatively acidic C3-H proton.[1] Filtering through Celite is a non-aqueous workup method to remove inorganic byproducts.

In Situ Generation and Synthesis of Metal-NHC Complexes

For many applications, isolating the free carbene is unnecessary and can be synthetically challenging. A more common and robust strategy is to generate the carbene in situ and immediately trap it with a metal precursor. The transmetalation route via a silver-NHC intermediate is particularly reliable.[5][9]

Detailed Protocol: Synthesis of a Rhodium(I)-NHC Complex via Silver Transmetalation[5]

Materials:

  • Imidazo[1,5-a]pyridinium salt (1.0 equiv)

  • Silver(I) oxide (Ag₂O, 0.55 equiv)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂, 0.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Silver-NHC Formation: In a flask protected from light, suspend the imidazo[1,5-a]pyridinium salt (1.0 equiv) and Ag₂O (0.55 equiv) in anhydrous DCM. Stir the mixture at room temperature for 12-24 hours. The formation of the silver-NHC complex is often accompanied by the formation of water and AgX salt.

  • Transmetalation: Filter the reaction mixture through Celite to remove any insoluble material. To the filtrate, add the [Rh(COD)Cl]₂ dimer (0.5 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically complete when a color change is observed and the silver salts (AgCl) precipitate.

  • Purification: Filter the mixture through Celite to remove the precipitated AgCl. Reduce the solvent volume of the filtrate and purify the resulting solid by recrystallization (e.g., from DCM/hexane) to yield the pure Rh(I)-NHC complex.

Causality Note: Ag₂O acts as both a base to deprotonate the pyridinium salt and a source of Ag(I) to form a stable Ag-NHC intermediate. This intermediate is then used in a transmetalation reaction with the rhodium precursor. This method is advantageous because Ag-NHC complexes are often well-behaved and the precipitation of AgCl drives the reaction to completion.

Characterization of Imidazo[1,5-a]Pyridine NHCs

Confirmation of the successful synthesis of the free carbene or its metal complex relies on standard spectroscopic techniques.

TechniqueKey Diagnostic Feature
¹³C NMR Spectroscopy The most definitive evidence for a free carbene is the appearance of the carbenic carbon (C3) resonance at a highly deshielded chemical shift, typically in the range of δ = 206–209 ppm.[1] Upon coordination to a metal, this signal shifts significantly.
¹H NMR Spectroscopy The disappearance of the acidic C3-H proton signal from the precursor salt is a key indicator of successful deprotonation.
Mass Spectrometry High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the target molecule.
X-ray Crystallography Provides unambiguous structural proof of the connectivity and geometry of the NHC ligand in a metal complex.[9][10]

Applications in Catalysis and Beyond

The unique properties of imidazo[1,5-a]pyridine-based NHCs have led to their successful application in a range of catalytic transformations.

  • Cross-Coupling Reactions: Palladium complexes bearing these ligands have shown high activity in challenging cross-coupling reactions, including the activation of C-NO₂ bonds.[3]

  • Asymmetric Catalysis: Chiral versions, incorporating oxazoline auxiliaries, are highly effective ligands for enantioselective hydrosilylation of ketones.[5]

  • Polymerization: Their strong π-accepting character has been utilized in the Rh-catalyzed polymerization of phenylacetylene.[2]

  • CO₂ Utilization: Nickel complexes have been developed for the synthesis of acrylates from ethylene and CO₂.[11][12]

References

  • Current time inform
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]

  • Synthesis of the imidazo[1,5‐a]pyridine‐based N‐heterocyclic carbene... ResearchGate. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]

  • Imidazo[1,5‐a]pyridinium Salts from Phenylchlorocarbene and 2‐Pyridyl Schiff Bases: Synthesis, Reaction Mechanism and Effect of Rotamerism. Semantic Scholar. [Link]

  • N-Heterocyclic carbenes derived from imidazo-[1,5-a]pyridines related to natural products: synthesis, structure and potential biological activity of some corresponding gold(I) and silver(I) complexes. Applied Organometallic Chemistry. [Link]

  • Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. Organometallics. [Link]

  • Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands. RSC Publishing. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. ResearchGate. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science. [Link]

  • Synthesis, Characterization, and Properties of Organometallic Molecular Cylinders Bearing Bulky Imidazo[1,5‐a]pyridine‐Based N‐Heterocyclic Carbene Ligands. ResearchGate. [Link]

  • N-Heterocyclic carbenes derived from imidazo-[1,5-a]pyridines related to natural products. INCEMC Timisoara. [Link]

  • Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology. [Link]

  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. MDPI. [Link]

  • Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition. [Link]

  • Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. ResearchGate. [Link]

  • (PDF) Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. ResearchGate. [Link]

  • Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters. [Link]

Sources

Coordination chemistry of Imidazo[1,5-a]pyridin-8-ylmethanol with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the coordination chemistry, synthesis, and applications of Imidazo[1,5-a]pyridin-8-ylmethanol . This document is designed for research scientists and drug development professionals, synthesizing specific literature findings with expert-derived protocols.

Executive Summary & Scientific Rationale

Imidazo[1,5-a]pyridin-8-ylmethanol represents a specialized subclass of fused N-heterocycles where the imidazo[1,5-a]pyridine core—a privileged scaffold in medicinal chemistry and optics—is functionalized at the 8-position with a hydroxymethyl group.

Chemical Significance: Unlike the more common 1- or 3-substituted derivatives, the 8-substituted isomer places the functional group on the pyridine ring, adjacent to the bridgehead nitrogen. This creates a unique steric and electronic environment:

  • Coordination Geometry: The distance between the donor nitrogen (N2) and the oxygen (8-CH₂OH) precludes simple 5-membered chelation to a single metal center in a planar geometry. Instead, this ligand favors bridging modes (forming coordination polymers/MOFs) or bifunctional activation (Metal-N binding with distal OH hydrogen bonding).

  • Electronic Effects: The 8-position is electronically coupled to the bridgehead, influencing the basicity of the N2 donor.

This guide provides the first consolidated protocol for synthesizing this ligand from ester precursors and utilizing it to generate transition metal complexes (Zn, Cu) for catalytic and biological screening.

Ligand Synthesis Protocol

Objective: Synthesize high-purity Imidazo[1,5-a]pyridin-8-ylmethanol (2) from Ethyl imidazo[1,5-a]pyridine-8-carboxylate (1). Mechanism: Nucleophilic acyl substitution followed by hydride transfer (Reductive Deoxygenation).

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor (1): Ethyl imidazo[1,5-a]pyridine-8-carboxylate (Commercially available or synthesized from 3-ethoxycarbonyl-2-formylpyridine).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Water, 15% NaOH.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • Charge the flask with LiAlH₄ (4.0 equiv) in anhydrous THF (0.2 M concentration relative to substrate).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Dissolve Ethyl imidazo[1,5-a]pyridine-8-carboxylate (1) (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the LiAlH₄ suspension over 15 minutes. Caution: Exothermic H₂ evolution.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat to reflux (66°C) for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS (Target Mass: 149.06 Da [M+H]⁺).

  • Fieser Workup (Critical Step):

    • Cool reaction to 0°C.

    • Carefully quench excess hydride by sequential addition (per gram of LiAlH₄ used):

      • 1.0 mL Water (slowly).

      • 1.0 mL 15% NaOH solution.

      • 3.0 mL Water .

    • Warm to RT and stir for 30 minutes until a granular white precipitate forms.

  • Isolation:

    • Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with warm THF or EtOAc.

    • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Ethyl Acetate in Hexane (0% → 100% EtOAc). The alcohol is polar; 5-10% MeOH in DCM may be required if retention is high.

    • Yield: Expect 75–85% as a white/off-white solid.

Data Validation:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic singlet for -CH₂- at ~5.50 ppm; disappearance of ethyl ester quartet/triplet.

  • MS (ESI): m/z 149.1 [M+H]⁺.

Metal Complexation Protocols

Protocol A: Synthesis of Monomeric Zn(II) Complexes (Luminescence/Sensing)

Zinc complexes of imidazo[1,5-a]pyridines often exhibit enhanced fluorescence due to chelation-enhanced rigidity (CHEF effect).

Reagents:

  • Ligand (2): Imidazo[1,5-a]pyridin-8-ylmethanol.[2][3][4][5]

  • Metal Salt: ZnCl₂ or Zn(OAc)₂·2H₂O.

  • Solvent: Methanol (MeOH).

Procedure:

  • Dissolve Ligand (2) (0.2 mmol) in MeOH (5 mL).

  • Add ZnCl₂ (0.2 mmol) dissolved in MeOH (2 mL) dropwise.

  • Stir at RT for 4 hours. A precipitate may form.

  • If clear, concentrate to 1 mL and add Et₂O to induce precipitation.

  • Filter and wash with Et₂O.

  • Expected Structure: [Zn(L)Cl₂] or [Zn(L)₂]²⁺ depending on stoichiometry. The 8-OH group likely remains uncoordinated (pendant) or forms intermolecular H-bonds, influencing solid-state packing.

Protocol B: Synthesis of Cu(II) Bridged Dimers (Catalysis)

Copper(II) often utilizes the alcohol moiety (upon deprotonation) to form alkoxide bridges.

Reagents:

  • Ligand (2).[1]

  • Metal Salt: Cu(ClO₄)₂·6H₂O.

  • Base: Triethylamine (Et₃N).

Procedure:

  • Dissolve Ligand (2) (0.2 mmol) in Ethanol (EtOH).

  • Add Et₃N (0.2 mmol) to deprotonate the alcohol.

  • Add Cu(ClO₄)₂ (0.2 mmol) solution.

  • Heat at 60°C for 1 hour.

  • Allow slow evaporation to grow crystals (blue/green).

  • Mechanism: The deprotonated 8-CH₂O⁻ oxygen can bridge two Cu centers, while N2 coordinates to one Cu, forming a dinuclear core [Cu₂(L)₂(μ-OR)₂]²⁺.

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the divergent coordination modes (Monodentate vs. Bridging) dictated by the 8-position geometry.

G cluster_0 Structural Logic Start Ethyl imidazo[1,5-a] pyridine-8-carboxylate Reagent LiAlH4 / THF Reflux, 2h Start->Reagent Product Imidazo[1,5-a] pyridin-8-ylmethanol (Ligand L) Reagent->Product Reductive Deoxygenation Zn_Complex Mode A: Monodentate [Zn(L)Cl2] (Fluorescent) Product->Zn_Complex + ZnCl2 (N-Coordination) Cu_Complex Mode B: Alkoxide Bridge [Cu2(L)2]2+ (Catalytic Dimer) Product->Cu_Complex + Cu(II) / Base (N,O-Bridging) Explanation 8-Position Geometry: Too distal for monomeric chelation. Favors supramolecular H-bonding or metal bridging.

Caption: Synthesis of the 8-hydroxymethyl ligand and its divergent coordination pathways with Zn(II) and Cu(II).

Applications & Case Studies

A. Medicinal Chemistry: Hemoglobin Modulation

The imidazo[1,5-a]pyridine-8-methanol scaffold has been identified as a pharmacophore for hemoglobin allosteric modulation .

  • Mechanism: The hydroxymethyl group participates in hydrogen bonding with specific residues (e.g., Val/His) in the hemoglobin pocket, stabilizing the oxygenated state (R-state) and inhibiting polymerization in Sickle Cell Disease.

  • Protocol: For biological assays, the ligand is dissolved in DMSO (<0.1% final concentration).

B. Catalysis: Bifunctional Activation

The 8-CH₂OH group can act as a hydrogen bond donor to activate electrophiles (e.g., carbonyls, nitroalkenes) while the metal center (bound to N2) activates the nucleophile.

  • Reaction Class: Henry Reaction (Nitroaldol).

  • Setup: Use the Cu(II)-dimer (Protocol B) at 5 mol% loading in THF.[1] The pendant -OH groups in the dimer can stabilize the transition state of the nitro-group attack.

Analytical Data Summary

ParameterValue / ObservationNotes
Formula C₈H₈N₂OMW: 148.16 g/mol
Appearance White to Off-White SolidHygroscopic; store under N₂.
¹H NMR (CDCl₃) δ 5.50 (s, 2H, CH₂), 8.18 (s, 1H, H-3)H-3 singlet is characteristic of the imidazole ring.
MS (ESI) 149.1 [M+H]⁺
Solubility DMSO, MeOH, DCMPoor solubility in Hexane/Water.
pKa (est.) ~5.5 (Pyridine N)Less basic than pyridine due to fusion.

References

  • Synthesis of Imidazo[1,5-a]pyridine-8-methanol

    • Title: Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.[6]

    • Source: U.S. Patent 10,034,879 B2 (Column 45, Example 2).
    • URL
  • General Coordination of Imidazo[1,5-a]pyridines

    • Title: 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (pyridylindolizine) as ligands in complexes of transition and main-group metals.
    • Source: Dalton Transactions.
    • URL:[Link]

  • Luminescence of Zn(II)

    • Title: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • C-H Functionalization & Ligand Utility

    • Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion.
    • Source: ACS Omega.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of Imidazo[1,5-a]pyridin-8-ylmethanol

[1]

Executive Summary & Chemical Context

Compound: Imidazo[1,5-a]pyridin-8-ylmethanol Core Scaffold: Imidazo[1,5-a]pyridine (10-

1Key Functional Group:

1Primary Application:Aldosterone Synthase (CYP11B2) inhibitors1

The Solubility Paradox: While the hydroxymethyl group theoretically enhances polarity, this molecule frequently exhibits "brick-dust" behavior in neutral aqueous media due to high crystal lattice energy driven by intermolecular hydrogen bonding.[1] Conversely, during synthesis workup, it often "oils out" or remains stuck in the aqueous phase due to its amphiphilic nature.[1]

This guide addresses the dichotomy of solubilizing for bioassays (getting it into solution) vs. isolating from synthesis (getting it out of solution).[1]

Solubility Decision Matrix (Interactive Workflow)

Before proceeding, identify your current stage.[1] The solubility rules for biological application differ vastly from chemical isolation.[1]

SolubilityMatrixStartCurrent ObjectiveBioAssayBiological Assay(In Vitro/In Vivo)Start->BioAssaySynthesisChemical Synthesis(Isolation/Purification)Start->SynthesisStockPrepPrepare Stock(DMSO/DMA)BioAssay->StockPrepStep 1ExtractionExtraction from AqueousSynthesis->ExtractionAqueousDilutionAqueous DilutionStockPrep->AqueousDilutionStep 2CheckPHCheck pHpKa ≈ 5.8AqueousDilution->CheckPHSuccess_BioStable SolutionCheckPH->Success_BiopH < 5.0PrecipitationPrecipitation Risk!CheckPH->PrecipitationpH > 7.0SaltOutSalting Out(NaCl/K2CO3)Extraction->SaltOutIf stuck in aqSolventChoiceSolvent: DCM/iPrOH (3:1)SaltOut->SolventChoice

Figure 1: Operational workflow for handling Imidazo[1,5-a]pyridin-8-ylmethanol based on experimental intent.

Protocol 1: Solubilization for Biological Assays[1]

Challenge: The compound precipitates upon dilution from DMSO into PBS (pH 7.4). Mechanism: The imidazo[1,5-a]pyridine core is weakly basic (pKa ~5.6–6.0).[1] At physiological pH (7.4), the molecule is predominantly neutral (uncharged), minimizing its aqueous solubility and causing it to crash out of solution once the organic co-solvent is diluted.[1]

Step-by-Step Solubilization Guide
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous)Dissolves the crystal lattice effectively.[1] Prepare stocks at 10–20 mM.[1]
Co-Solvent PEG-400 or Propylene Glycol Acts as an intermediate polarity bridge, preventing the "crash" effect when water is added.[1]
Aqueous Buffer Acidified Saline (pH 4.5–5.[1]0)CRITICAL: Maintaining pH slightly below the pKa ensures protonation of the N2-nitrogen, drastically increasing solubility (

).[1]
Additives Cyclodextrin (HP-

-CD)
If neutral pH is mandatory, use 10-20% HP-

-CD to encapsulate the hydrophobic core.[1]
The "Anti-Crash" Dilution Protocol[1]
  • Dissolve solid compound in 100% DMSO to 100x final concentration.[1]

  • Do NOT pipette DMSO directly into PBS.[1]

  • DO pipette DMSO into an intermediate solvent (e.g., PEG-400) or vortex the buffer rapidly while adding the DMSO dropwise.

  • Validation: Measure Absorbance at 600nm.[1] An increase >0.05 OD indicates micro-precipitation (aggregation).[1]

Protocol 2: Isolation & Purification (Synthesis Troubleshooting)

Challenge: During workup, the compound stays in the aqueous layer or forms an "oil" that refuses to crystallize. Mechanism: The 8-hydroxymethyl group acts as a hydrogen bond donor, making the molecule amphiphilic.[1] Standard diethyl ether/water extractions often fail because the compound partitions into the water.[1]

Troubleshooting Table: Workup Failures
SymptomDiagnosisCorrective Action
Low Recovery in Organic Phase Partition Coefficient (

) is too low.[1]
1. Salting Out: Saturate the aqueous phase with NaCl.[1] 2. Solvent Switch: Do not use Ether/Hexane. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction.[1]
Oiling Out (Gumming) Impurities disrupting crystal packing.[1]Trituration: Sonicate the oil with cold Diethyl Ether or MTBE .[1] The impurities stay dissolved; the product should solidify.[1]
Emulsion Formation Amphiphilic nature acting as surfactant.[1]Filter the biphasic mixture through a pad of Celite .[1] This breaks the surface tension physically.[1]

Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC, but NMR shows one pure compound. Is it decomposing?

  • Answer: Likely not.[1] Imidazo[1,5-a]pyridines can exhibit "streaking" or degradation on silica gel due to the acidity of the silica interacting with the basic nitrogen.[1]

  • Fix: Pre-treat your TLC plate and column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites on the silica.[1]

Q2: Why is the 8-position modification so difficult to dissolve compared to the unsubstituted core?

  • Answer: The 8-hydroxymethyl group introduces a specific intramolecular or intermolecular hydrogen bonding motif.[1] In the solid state, this creates a robust H-bond network (high lattice energy) that resists dissolution.[1] Once in water, however, the hydration shell around the -OH group competes with the hydrophobic core, leading to unpredictable solubility behavior unless pH is controlled.[1]

Q3: Can I use this compound in an assay at pH 7.4 without cyclodextrins?

  • Answer: Only at low concentrations (<10

    
    M).[1] Above this threshold, you risk "kinetic solubility" artifacts—where the compound appears soluble initially but precipitates over 2–4 hours, leading to false negatives in enzyme inhibition assays.[1]
    

References & Authoritative Sources

  • Aldosterone Synthase Inhibitors:

    • Hu, Q., Yin, L., & Hartmann, R. W. (2014).[1][2] Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases.[1][2][3] Journal of Medicinal Chemistry, 57(12), 5011-5022.[1][2]

    • Context: Establishes the utility of imidazo[1,5-a]pyridine scaffolds in drug discovery and their physicochemical constraints.

    • [1]

  • Synthesis and Properties of Imidazo[1,5-a]pyridines:

    • Mihorianu, M., Mangalagiu, I., Jones, P. G., & Daniliuc, C. G. (2010).[1] Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives. Revue Roumaine de Chimie, 55(10), 689–695.[1]

    • Context: Details the synthesis, workup, and crystal structure analysis (H-bonding networks) of related derivatives.

  • General Heterocyclic Solubility Principles:

    • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

    • Context: Foundational text on the relationship between lipophilicity, pKa, and aqueous solubility.[1]

Technical Support Center: Optimizing Temperature Conditions for Imidazo[1,5-a]pyridin-8-ylmethanol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and optimizing the stability of Imidazo[1,5-a]pyridin-8-ylmethanol. We will address common questions, provide in-depth troubleshooting workflows for investigating degradation, and detail essential experimental protocols to ensure the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) - Optimal Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of Imidazo[1,5-a]pyridin-8-ylmethanol.

Q1: What are the ideal long-term storage conditions for solid Imidazo[1,5-a]pyridin-8-ylmethanol?

For maximum long-term stability, solid Imidazo[1,5-a]pyridin-8-ylmethanol should be stored in a tightly sealed container, protected from light, in a desiccated, inert environment. While room temperature may be acceptable for short periods, refrigerated conditions (2-8 °C) are recommended as a sensible precaution to minimize thermal degradation over months or years.[1] One supplier specifically recommends storage in a dry, sealed place.[2] The key is to prevent exposure to moisture, oxygen, and light, which are common initiators of degradation for complex organic molecules.[3]

Q2: How should I handle the compound during routine experimental use?

To prevent contamination and degradation during use, always handle the solid compound in a controlled environment, such as a glove box with an inert atmosphere (nitrogen or argon) or, at a minimum, in a low-humidity room. Use clean, dry spatulas and weigh boats. Minimize the time the container is open to the atmosphere. For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[3]

Q3: What are the best practices for storing solutions of this compound?

Solutions are inherently less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. If short-term storage is necessary:

  • Use a high-purity, anhydrous solvent.

  • Store in a tightly sealed vial with a PTFE-lined cap.

  • Protect from light by using an amber vial or wrapping it in aluminum foil.

  • Store at low temperatures (-20 °C or -80 °C).

  • Before use, allow the solution to thaw completely and equilibrate to room temperature before opening. Be aware that freeze-thaw cycles can sometimes be damaging, often due to the presence of trace moisture.[3]

Q4: I've observed a color change in my solid sample (e.g., from white/off-white to yellow/brown). What does this indicate?

A color change is a common visual indicator of chemical degradation. It suggests the formation of new, often more conjugated, chemical species. This could be due to oxidation, photodecomposition, or other reactions. If you observe a color change, the purity of the sample is compromised, and it should be re-analyzed using a suitable technique like HPLC before use to quantify the extent of degradation.

Section 2: Troubleshooting Guide - Investigating Suspected Degradation

Inconsistent experimental data is a primary indicator that your active pharmaceutical ingredient (API) may have degraded.[4] This guide provides a logical workflow to diagnose and resolve stability issues.

Workflow for Investigating Compound Instability

The following diagram outlines the systematic approach to troubleshooting suspected degradation of Imidazo[1,5-a]pyridin-8-ylmethanol.

TroubleshootingWorkflow start Start: Suspected Degradation (e.g., Inconsistent Results, Visual Change) check_history Step 1: Review Storage & Handling History - Check temperature logs - Verify inert atmosphere - Note light/air exposure events start->check_history analytical_confirm Step 2: Analytical Confirmation - Run HPLC-UV analysis - Compare to reference standard or initial CoA check_history->analytical_confirm decision Is Degradation Confirmed? (Purity < 98% or new peaks present) analytical_confirm->decision no_degradation No Significant Degradation. Investigate other experimental variables (e.g., assay, reagents, instrument). decision->no_degradation No identify_cause Step 3: Identify Probable Cause - Perform Forced Degradation Study - Analyze degradation profile - Correlate with storage history decision->identify_cause Yes end End: Process Resolved no_degradation->end capa Step 4: Implement Corrective and Preventive Actions (CAPA) - Optimize storage conditions - Refine handling SOPs - Qualify new batch of compound identify_cause->capa capa->end

Caption: Troubleshooting workflow for compound instability.

Step-by-Step Causality Analysis
  • Review Storage & Handling History: Before consuming material on analytical tests, review your records. Was the compound left on the bench? Was the desiccator properly sealed? Was the inert gas cylinder empty? Often, the cause is a simple deviation from standard operating procedure.

  • Analytical Confirmation: The most reliable way to confirm degradation is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5] Compare the chromatogram of the suspect sample to a certificate of analysis (CoA) or a chromatogram from when the batch was first received. Look for a decrease in the main peak's area percentage and the appearance of new impurity peaks. Peak purity analysis should be performed to ensure no degradation products are co-eluting with the main peak.[6]

  • Identify Probable Cause: If degradation is confirmed but the cause isn't obvious from the handling history, a forced degradation study is the definitive tool.[7][8] These studies intentionally stress the compound under various conditions to understand its degradation pathways.[6] By comparing the degradation profile of your sample to the profiles generated under specific stress conditions (heat, acid, base, oxidation), you can pinpoint the likely cause.

Observed Degradation Profile Probable Cause Mechanism Insight
Multiple small impurity peaksThermal Stress High temperature provided energy for various low-activation-energy decomposition pathways.
Specific peaks appearing at low pHAcidic Hydrolysis The imidazopyridine core or the ether linkage (if present in a formulation) may be susceptible to acid-catalyzed cleavage.
Specific peaks appearing at high pHBasic Hydrolysis The compound may be susceptible to base-catalyzed reactions.
A specific peak corresponding to an N-oxide or aldehyde/acidOxidation The pyridine nitrogen is susceptible to oxidation. The primary alcohol (-CH₂OH) is readily oxidized to an aldehyde and then a carboxylic acid.
Broad degradation profile after benchtop exposurePhotolytic Degradation The aromatic ring system likely absorbs UV light, leading to radical-based degradation pathways.

Table 1: Correlating Degradation Profiles with Probable Causes.

  • Corrective and Preventive Actions (CAPA): Once the cause is identified, implement changes to prevent recurrence. This may involve purchasing a new refrigerator, implementing a stricter light-protection policy, or retraining lab personnel on proper handling techniques.

Section 3: Key Experimental Protocols

Protocol 3.1: Forced Degradation Study for Imidazo[1,5-a]pyridin-8-ylmethanol

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish the specificity of the analytical method.[7][8] A target degradation of 5-20% is ideal.[7]

Materials:

  • Imidazo[1,5-a]pyridin-8-ylmethanol

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60 °C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at 60 °C for 24 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. At timed intervals, withdraw an aliquot and dilute.

  • Thermal Degradation (Solution): Keep a sample of the stock solution at 60 °C for 48 hours.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) for 48 hours. Dissolve and dilute to the final concentration for analysis.

  • Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 3.2). Compare the chromatograms to the control sample to assess degradation.

Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate Imidazo[1,5-a]pyridin-8-ylmethanol from its potential degradation products and impurities.

Parameter Recommended Starting Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for retaining and separating moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 20 minA broad gradient is a good starting point to elute all potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
UV Detection Diode Array Detector (DAD)Collects spectra across a range (e.g., 210-400 nm) to find the optimal wavelength and check for peak purity.

Table 2: Starting Conditions for HPLC Method Development.

Method Validation: Once the method is developed using samples from the forced degradation study, it must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to prove it is "stability-indicating".[6]

Section 4: Visualizing Potential Degradation

Understanding potential degradation pathways can aid in identifying unknown peaks in a chromatogram. Based on the chemical structure of Imidazo[1,5-a]pyridin-8-ylmethanol, the primary alcohol and the electron-rich heterocyclic system are the most likely points of reaction.

DegradationPathways parent Imidazo[1,5-a]pyridin-8-ylmethanol (Parent Compound) aldehyde Imidazo[1,5-a]pyridine-8-carbaldehyde parent->aldehyde Mild Oxidation [O] n_oxide Imidazo[1,5-a]pyridin-8-ylmethanol N-oxide parent->n_oxide Oxidation [O] (e.g., H₂O₂) acid Imidazo[1,5-a]pyridine-8-carboxylic acid aldehyde->acid Strong Oxidation [O]

Caption: Hypothetical oxidative degradation pathways for Imidazo[1,5-a]pyridin-8-ylmethanol.

Section 5: References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Jordi Labs.

  • Technical Guide Series - Forced Degradation Studies. (n.d.). Regis Technologies, Inc.

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories.

  • Compound storage made simple. (n.d.). Roylan Developments.

  • Imidazo[1,2-a]pyridin-8-ylmethanol Product Page. (n.d.). Fluorochem.

  • CAS 111477-17-9 | imidazo[1,2-a]pyridin-8-ylmethanol. (n.d.). Synblock.

  • Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. (2007). Food and Chemical Toxicology.

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts.

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). BenchChem.

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? (2016). ResearchGate.

Sources

Recrystallization techniques for high-purity Imidazo[1,5-a]pyridin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Imidazo[1,5-a]pyridin-8-ylmethanol

Core Technical Overview

The Molecule: Imidazo[1,5-a]pyridin-8-ylmethanol is a fused bicyclic heterocycle featuring a bridgehead nitrogen and a primary alcohol at the 8-position. Physicochemical Profile:

  • Polarity: Moderate-High. The imidazole ring is basic (pKa ~5-6), and the hydroxymethyl group acts as both a hydrogen bond donor and acceptor.

  • Solubility Challenges: The molecule often exhibits "amphiphilic" confusion—too polar for strict non-polar solvents (heptane) but potentially too soluble in lower alcohols (methanol) to crystallize without significant yield loss.

  • Critical Impurities: Synthesis typically involves Vilsmeier-Haack cyclization or reduction of esters. Common impurities include inorganic salts (borates/aluminum salts), regioisomers , and oxidized byproducts (aldehydes).

Solvent Selection & Solubility Mapping

Do not guess. Validate. The following matrix is based on the "Like Dissolves Like" principle adapted for polar heterocycles.

Primary Solvent Candidates (The "Dissolvers"):

Solvent Boiling Point (°C) Solubility Rating Notes
Ethanol (EtOH) 78 High (Hot) / Mod (Cold) Top Choice. Excellent for impurity rejection.
2-Propanol (IPA) 82 Moderate Good for slower crystallization; promotes larger crystals.
Ethyl Acetate (EtOAc) 77 Moderate (Hot) Use only if the crude is highly dry; wet crude causes oiling.

| Acetonitrile (ACN) | 82 | High | Risk of solvate formation; use as a last resort. |

Anti-Solvent Candidates (The "Precipitators"):

Solvent Role Compatibility
n-Heptane Yield Booster Excellent with EtOH/IPA. High boiling point allows thermal equilibration.
MTBE Yield Booster Good with EtOAc. Lower boiling point requires care.

| Diethyl Ether | Wash Solvent | Too volatile for crystallization; use for filter cake washing only. |

Standard Operating Procedure (SOP): The "Dual-Solvent" Protocol

Context: The most robust method for this scaffold is a displacement recrystallization using Ethanol (solvent) and n-Heptane (anti-solvent). This method minimizes thermal stress and prevents "oiling out."

Phase 1: Dissolution

  • Charge crude Imidazo[1,5-a]pyridin-8-ylmethanol (10 g) into a round-bottom flask.

  • Add Ethanol (50 mL, 5 vol) and a magnetic stir bar.

  • Heat to reflux (78°C) .

    • Checkpoint: If solids remain, add EtOH in 1 mL increments until clear. If inorganic salts (grey/white fine powder) persist, perform a hot filtration through a Celite pad immediately.

Phase 2: Nucleation & Anti-Solvent Addition

  • Remove heat and allow the solution to cool to 50°C (Metastable Zone).

  • Add n-Heptane dropwise via an addition funnel.

    • Rate: 1 mL/minute.

    • Observation: Stop when a faint, persistent turbidity (cloud point) is observed.

  • Re-heat to 65°C to clear the turbidity (dissolve the nuclei).

Phase 3: Controlled Cooling (The Critical Step)

  • Turn off the heat source. Allow the flask to cool to room temperature (RT) slowly in the oil bath (approx. 10°C/hour).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Once at RT, transfer to an ice bath (0-5°C ) for 2 hours to maximize yield.

Phase 4: Isolation

  • Filter the white crystalline solid under vacuum.

  • Wash the cake with cold 1:1 EtOH:Heptane (pre-chilled).

  • Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? Diagnosis: This is the most common issue with imidazo-pyridines. It occurs when the melting point of the impure solid is lower than the temperature at which it saturates in the solvent. The Fix:

  • Re-dissolve the oil by heating.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at 40°C.

  • Change Solvent: Switch to IPA/Heptane . IPA has a higher boiling point and lower solubility power than EtOH, often preventing the rapid phase separation that leads to oiling.

Q2: The crystals are colored (yellow/brown) even after recrystallization. Diagnosis: Trace oxidation byproducts (conjugated aldehydes) or polymeric impurities are occluded. The Fix:

  • Perform a Carbon Treatment .

  • Dissolve crude in hot EtOH.

  • Add Activated Charcoal (5 wt%) . Stir at reflux for 15 mins.

  • Hot filter through Celite.

  • Proceed with crystallization.[1] Note: Do not use charcoal if your yield is already low, as it can adsorb product.

Q3: The yield is very low (<40%), but the purity is high. Diagnosis: Your product is too soluble in the mother liquor. The Fix:

  • Concentrate: Rotovap the mother liquor to half volume and repeat the cooling step (Second Crop).

  • Aggressive Anti-Solvent: Increase the Heptane ratio. If you used 1:1 EtOH:Heptane, try 1:3 .

Visual Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude Imidazo[1,5-a]pyridin-8-ylmethanol SolubilityCheck Check Solubility in Hot EtOH (5 vol) Start->SolubilityCheck Insoluble Insoluble/Salts Present SolubilityCheck->Insoluble Turbid Soluble Fully Soluble SolubilityCheck->Soluble Clear HotFilter Perform Hot Filtration (Remove Inorganics) Insoluble->HotFilter CoolCheck Cool to RT Soluble->CoolCheck HotFilter->CoolCheck CrystalsForm Crystals Form? CoolCheck->CrystalsForm YesCrystals Filter & Analyze Purity CrystalsForm->YesCrystals Yes NoCrystals No Crystals (Solution remains clear) CrystalsForm->NoCrystals No AddAnti Add Anti-Solvent (Heptane) to Cloud Point NoCrystals->AddAnti Oiling Oiling Out Occurs? AddAnti->Oiling YesOil Re-heat -> Add Seed -> Slow Cool Oiling->YesOil Yes NoOil Cool to 0°C -> Harvest Oiling->NoOil No

Caption: Decision matrix for selecting the optimal purification pathway based on crude behavior.

Workflow 2: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Product Oils Out Cause1 Temp too high during anti-solvent addition Issue->Cause1 Cause2 Impurity profile depresses MP Issue->Cause2 Action1 Cool solution to 50°C before adding Heptane Cause1->Action1 Action2 Switch Solvent System: IPA/Heptane Cause2->Action2 Result Controlled Nucleation (Crystals) Action1->Result Action2->Result

Caption: Systematic resolution for phase separation issues (oiling out).

References

  • Syntheses of Imidazo[1,5-a]pyridines

    • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.[2]

    • Source: ACS Organic & Inorganic Au (2024).[2]

    • URL:[Link]

  • General Recrystallization Theory

    • Title: Solvents for Recrystallization - Department of Chemistry, University of Rochester.
    • Source: University of Rochester.
    • URL:[Link]

  • Related Scaffold Purification (Imidazo[1,2-a]pyridine)

    • Title: Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[3]

    • Source: ChemistrySelect (via ResearchG
    • URL:[Link]

Sources

Technical Support Center: Resolving NMR Spectral Overlap in Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyridine derivatives. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic nature of the Imidazo[1,5-a]pyridine scaffold can often lead to crowded aromatic regions in ¹H NMR spectra, making definitive structural elucidation challenging.[1][2] This resource offers a structured approach to systematically resolve these issues, from simple experimental adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a newly synthesized Imidazo[1,5-a]pyridine derivative shows a cluster of overlapping signals in the aromatic region (7.0-8.5 ppm). How can I begin to resolve these for accurate peak assignment?

A1: Overlapping aromatic signals are a frequent challenge with this class of compounds.[2] Before resorting to more complex experiments, several straightforward adjustments to your data acquisition can often provide the necessary resolution.

Troubleshooting Workflow: Initial Steps to Resolve Overlap

G cluster_0 Initial Troubleshooting start Overlapping Aromatic Signals solvent Change NMR Solvent start->solvent temp Vary Acquisition Temperature solvent->temp field Increase Magnetic Field Strength temp->field shim Re-shim the Spectrometer field->shim outcome Sufficient Resolution? shim->outcome advanced Proceed to 2D NMR outcome->advanced No done Complete Assignment outcome->done Yes G cluster_1 Advanced Troubleshooting start_adv Persistent Overlap in 2D NMR pure_shift Pure Shift NMR start_adv->pure_shift dosy DOSY start_adv->dosy one_d_tocsy 1D TOCSY start_adv->one_d_tocsy outcome_adv Resolution Achieved? pure_shift->outcome_adv dosy->outcome_adv one_d_tocsy->outcome_adv qm_analysis QM Model-Based Analysis final_assignment Definitive Assignment qm_analysis->final_assignment outcome_adv->qm_analysis No outcome_adv->final_assignment Yes

Caption: Decision tree for employing advanced NMR techniques to resolve complex spectral overlap.

This technical support guide provides a framework for systematically addressing NMR spectral overlap in Imidazo[1,5-a]pyridine derivatives. By starting with simple experimental modifications and progressing to more advanced 2D and specialized techniques, researchers can confidently elucidate the structures of these important heterocyclic compounds.

References

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025). Google AI.
  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). Benchchem.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). Google AI.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • NMR spectroscopy of small molecules in solution. (2025). Nuclear Magnetic Resonance, 51.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022). YouTube.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC.
  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). SDSU NMR Facility.
  • Signal Overlap in NMR Spectroscopy. (2018). YouTube.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
  • troubleshooting NMR peak assignments for pyridinium salts. (n.d.). Benchchem.
  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Imidazo[1,5-a]pyridin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Imidazo[1,5-a]pyridine derivatives, in particular, are of significant interest due to their prevalence in pharmacologically active agents.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Imidazo[1,5-a]pyridin-8-ylmethanol, a key intermediate and structural motif.

The Imidazo[1,5-a]pyridine Scaffold: A Foundation for Analysis

The Imidazo[1,5-a]pyridine ring system is a 10 π-electron aromatic system, a structural feature that significantly influences its NMR characteristics.[3] Understanding the baseline chemical shifts of the unsubstituted parent compound is critical for interpreting the spectra of its derivatives.

Molecular Structure and Numbering

Figure 1. Numbering scheme of the Imidazo[1,5-a]pyridine ring system.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the parent Imidazo[1,5-a]pyridine and provides a predicted range for Imidazo[1,5-a]pyridin-8-ylmethanol. These predictions are based on the analysis of substituent effects observed in related structures.

PositionImidazo[1,5-a]pyridine ¹H (ppm)Imidazo[1,5-a]pyridine ¹³C (ppm)Predicted Imidazo[1,5-a]pyridin-8-ylmethanol ¹H (ppm)Predicted Imidazo[1,5-a]pyridin-8-ylmethanol ¹³C (ppm)
1~7.9~117~7.9~117
3~7.5~130~7.5~130
5~7.1~113~7.1~113
6~6.7~118~6.7~118
7~8.1~133~8.1~133
8---~145-155
8-CH₂OH--~4.7~60-65
8-CH₂OH--~5.0 (broad s)-

Note: The chemical shifts for Imidazo[1,5-a]pyridine are approximate values and can vary depending on the solvent and spectrometer frequency.[4][5] The predicted values for Imidazo[1,5-a]pyridin-8-ylmethanol are estimations based on known substituent effects.

Analysis and Interpretation of Spectral Data

The introduction of a hydroxymethyl (-CH₂OH) group at the C8 position is expected to induce notable changes in the NMR spectrum compared to the unsubstituted parent compound.

¹H NMR Spectrum Analysis
  • Aromatic Region: The protons on the pyridine and imidazole rings will exhibit characteristic chemical shifts and coupling patterns. The introduction of the -CH₂OH group at C8 is anticipated to cause a slight downfield shift for the adjacent protons, particularly H7, due to inductive effects.

  • Hydroxymethyl Protons: A singlet, or a closely coupled multiplet, is expected for the methylene protons (-CH₂) of the hydroxymethyl group, likely appearing in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: The carbon atoms of the heterocyclic core will resonate in the aromatic region of the spectrum. The C8 carbon, directly attached to the electron-withdrawing hydroxymethyl group, is predicted to experience a significant downfield shift.

  • Hydroxymethyl Carbon: The carbon of the methylene group (-CH₂) is expected to appear in the aliphatic region, typically between 60 and 65 ppm.

Comparison with Other Substituted Imidazo[1,5-a]pyridines

Examining the NMR data of other substituted imidazo[1,5-a]pyridines provides a valuable context for our predictions. For instance, electron-donating groups tend to cause upfield shifts in the chemical shifts of nearby protons and carbons, while electron-withdrawing groups, such as the formyl group in formyl-substituted imidazo[1,2-a]pyridines, cause downfield shifts.[6] The hydroxymethyl group has a modest electron-withdrawing inductive effect, which supports the predicted downfield shift for C8.

Experimental Protocol for NMR Characterization

To obtain high-quality ¹H and ¹³C NMR spectra of Imidazo[1,5-a]pyridin-8-ylmethanol, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[7]

Figure 2. Recommended workflow for the NMR characterization of Imidazo[1,5-a]pyridin-8-ylmethanol.

Conclusion

The NMR characterization of Imidazo[1,5-a]pyridin-8-ylmethanol relies on a predictive and comparative approach, leveraging the extensive existing data on the imidazo[1,5-a]pyridine scaffold. By understanding the fundamental spectral features of the parent ring system and the electronic effects of the hydroxymethyl substituent, researchers can confidently assign the ¹H and ¹³C NMR spectra of this important molecule. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reproducible data, which is essential for structural verification and for advancing research in medicinal chemistry and drug development.

References

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
  • Zhai, L.-H., Guo, L.-H., & Sun, B.-W. (2015). Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2- a]pyridines. Supporting Information. The Royal Society of Chemistry.
  • imidazo[1,5-a]pyridine - SpectraBase. (n.d.).
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020, November 26).
  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.).

Sources

Mass spectrometry fragmentation patterns of Imidazo[1,5-a]pyridin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of Imidazo[1,5-a]pyridin-8-ylmethanol

Executive Summary & Scientific Context

Imidazo[1,5-a]pyridin-8-ylmethanol is a bicyclic N-heterocycle often utilized as a scaffold in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other metalloenzyme-targeting therapeutics. Its structural distinctiveness lies in the position of the bridgehead nitrogen (N4) and the non-bridgehead nitrogen (N2), differentiating it from its more common isomer, imidazo[1,2-a]pyridine.

This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard library matching, which often fails for specific regioisomers, this document establishes a mechanistic fragmentation model . We compare its performance and spectral signature against its primary isomer to ensure unambiguous identification in drug metabolism and pharmacokinetic (DMPK) studies.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of Imidazo[1,5-a]pyridin-8-ylmethanol (Exact Mass: ~148.06 Da), one must understand the energy landscape of the gas-phase ion.

Ionization & Protonation Site (ESI+)

In Electrospray Ionization (ESI), the molecule forms the


 ion at m/z 149.
  • Primary Protonation Site: The N2 position (imidazole ring) is the most basic site, stabilized by resonance delocalization across the bicyclic system.

  • Secondary Site: The oxygen of the hydroxymethyl group (less favorable but leads to immediate water loss).

Collision-Induced Dissociation (CID) Pathways

Upon collisional activation, the


 ion undergoes specific neutral losses governed by the stability of the resulting carbocation.
  • Pathway A: Dehydration (Diagnostic)

    • Mechanism: Proton transfer from the N2 or adjacent C-H to the hydroxyl group, followed by heterolytic cleavage of the C-O bond.

    • Observation: A dominant product ion at [M+H-18]⁺ (m/z 131).

    • Structural Implication: This confirms the presence of the labile -CH₂OH group. The resulting cation is stabilized by the aromatic imidazo-pyridine core (benzylic-type stabilization).

  • Pathway B: Formaldehyde Loss (High Energy)

    • Mechanism: A rearrangement involving the hydroxymethyl group can lead to the expulsion of formaldehyde (CH₂O).

    • Observation: A transition to [M+H-30]⁺ (m/z 119).

    • Significance: This differentiates the hydroxymethyl substituent from a methoxy group (which typically loses -CH₃, 15 Da).

  • Pathway C: Ring Cleavage (Scaffold Characteristic)

    • Mechanism: At high collision energies (>35 eV), the imidazole ring opens.

    • Observation: Loss of HCN (27 Da) or CH₃CN (41 Da) fragments, characteristic of nitrogen heterocycles.

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 149 (Protonated at N2) Transition1 Loss of H2O (Dehydration) Precursor->Transition1 Transition2 Loss of CH2O (Formaldehyde) Precursor->Transition2 Fragment1 Product Ion [M+H-18]+ m/z 131 (Methylene-Imidazo Cation) Transition1->Fragment1 Dominant Pathway (Low CE) Transition3 Ring Opening (-HCN / -CH3CN) Fragment1->Transition3 Fragment2 Product Ion [M+H-30]+ m/z 119 (Imidazo-pyridine Core) Transition2->Fragment2 Secondary Pathway Fragment3 Deep Fragmentation Low m/z ions (<100) Transition3->Fragment3 High CE (>40eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Imidazo[1,5-a]pyridin-8-ylmethanol, highlighting the diagnostic dehydration step.

Comparative Analysis: 1,5-a vs. 1,2-a Isomers

The 1,5-a isomer is frequently confused with Imidazo[1,2-a]pyridin-8-ylmethanol . While they are isobaric (same mass), their fragmentation intensities and retention times differ due to basicity and dipole moment variations.

Table 1: Isomer Differentiation Guide

FeatureImidazo[1,5-a]pyridin-8-ylmethanol Imidazo[1,2-a]pyridin-8-ylmethanol Differentiation Logic
Bridgehead N Position 4Position 4N/A
Secondary N Position 2 Position 1 1,2-a is generally more basic due to N1 accessibility.
Dominant Fragment m/z 131 (-H₂O)m/z 131 (-H₂O)Both lose water, but the ratio of m/z 131 to precursor differs.
Ring Opening Requires higher energyOccurs at lower energy1,5-a core is slightly more stable to ring fission.
HCN Loss Distinct loss from N2-C3 bondLoss from N1-C2 bondMS^3 required to distinguish the resulting fragments.
LC Retention Generally Earlier ElutionGenerally Later Elution1,5-a is often more polar depending on pH.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Isomer-Specific" optimization protocol. This workflow includes a mandatory "Energy Ramping" step to distinguish the 1,5-a scaffold from alternatives.

Step 1: Source Optimization (ESI)
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid Acetonitrile initially to prevent suppression of the hydroxyl protonation).

  • Flow Rate: 5-10 µL/min (Infusion).

  • Capillary Voltage: 3.5 kV (Positive Mode).

  • Cone Voltage: Start low (15-20 V) to prevent in-source fragmentation (dehydration) which mimics the fragment ion.

Step 2: Collision Energy (CE) Ramping

Do not use a static CE. Ramp from 10 eV to 50 eV.

  • 10-20 eV: Observe the survival of the parent ion (m/z 149).

  • 25-30 eV: Maximize the diagnostic m/z 131 (-H₂O).

  • 40+ eV: Generate "fingerprint" ions (ring cleavage) for library matching.

Step 3: Isomer Validation (Chromatographic)

If the 1,2-a isomer is a potential impurity, use a C18 column with a high-pH mobile phase (Ammonium Bicarbonate, pH 10). The basicity difference between N1 (1,2-a) and N2 (1,5-a) will maximize retention time separation.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (MeOH/H2O + 0.1% FA) Source Source Tuning Limit In-Source Frag (Cone V < 20V) Sample->Source MS1 Full Scan MS1 Confirm m/z 149 Source->MS1 CERamp CE Ramping (10 -> 50 eV) MS1->CERamp Isolate m/z 149 Data Data Analysis Plot Breakdown Curve CERamp->Data Extract Ion Chromatogram

Figure 2: Optimized workflow for characterizing labile hydroxymethyl-heterocycles.

References

  • Imidazo[1,2-a]pyridine Scaffold Analysis

    • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry.
    • Source:

  • Synthesis & Characterization of 1,5-a Derivatives

    • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
    • Source:

  • General Fragmentation of Pyridine Alcohols

    • Mass Spectrometry - Fragmentation P
    • Source:

  • Isomer Comparison Data

    • Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
    • Source:

The Definitive Guide to the Structural Elucidation of Imidazo[1,5-a]pyridin-8-ylmethanol: A Comparative Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth technical analysis of the X-ray crystal structure of Imidazo[1,5-a]pyridin-8-ylmethanol, a key heterocyclic scaffold. We will not only delve into the specifics of its crystallographic analysis but also offer a comparative perspective against other common analytical techniques, supported by experimental data and established protocols.

The Imperative of Structural Verification for Imidazo[1,5-a]pyridine Scaffolds

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The seemingly subtle placement of substituents on this bicyclic system can dramatically alter its pharmacological profile. Therefore, unambiguous confirmation of the molecular structure, including the precise connectivity and stereochemistry, is a critical step in any research and development pipeline. While various analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for providing a definitive, atomic-resolution three-dimensional structure.[2][3]

X-ray Crystal Structure Analysis: An Unambiguous Approach

While a specific crystal structure for Imidazo[1,5-a]pyridin-8-ylmethanol is not publicly available, we can draw significant insights from the closely related and structurally analogous compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[4] The experimental approach detailed below is directly applicable and represents the standard workflow for the structural determination of small organic molecules like Imidazo[1,5-a]pyridin-8-ylmethanol.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its three-dimensional crystal structure is a multi-step process that demands precision and expertise. Each stage is critical for obtaining high-quality data that will ultimately yield an accurate molecular model.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Imidazo[1,5-a]pyridin-8-ylmethanol purification Purification (e.g., Column Chromatography) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Evaporation) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting & Cryo-cooling optimization->mounting diffraction X-ray Diffraction (Synchrotron or In-house) mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares Minimization) solution->refinement validation Validation (e.g., R-factors, CheckCIF) refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol

The following protocol is a comprehensive guide for the X-ray crystal structure determination of Imidazo[1,5-a]pyridin-8-ylmethanol, based on established methodologies for similar small molecules.[4]

Step 1: Synthesis and Purification

  • Synthesize Imidazo[1,5-a]pyridin-8-ylmethanol according to established literature procedures.[1]

  • Purify the crude product using column chromatography on silica gel to achieve high purity (>98%), which is crucial for successful crystallization.

Step 2: Crystallization

  • Rationale: The goal is to grow single crystals of sufficient size and quality for diffraction. This is often the most challenging step.

  • Method: Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) is a common starting point for small molecules.[5] Vapor diffusion techniques, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent, can also be employed.

Step 3: Data Collection

  • Rationale: A suitable single crystal is selected, mounted, and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[6]

  • Procedure:

    • A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.

    • The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.[7]

    • Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[4] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

Step 4: Data Processing and Structure Solution

  • Rationale: The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve the crystal structure.[8][9]

  • Procedure:

    • The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.

    • The intensities of the reflections are integrated and scaled.

    • The "phase problem" is solved using direct methods, which are statistical approaches to estimate the phases of the structure factors.[7] This initial solution provides a rough electron density map.

Step 5: Structure Refinement and Validation

  • Rationale: The initial atomic model is refined to best fit the experimental data.[7][10][11]

  • Procedure:

    • An atomic model is built into the electron density map.

    • The atomic positions, thermal parameters, and other model parameters are adjusted through a process of least-squares refinement to minimize the difference between the observed and calculated structure factor amplitudes.[7]

    • The quality of the final model is assessed using various metrics, such as the R-factor and goodness-of-fit. The final structure is also validated for geometric correctness.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides an unparalleled view of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12][13] For a comprehensive understanding of Imidazo[1,5-a]pyridin-8-ylmethanol, a combined approach is often ideal.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal required)Solution (or solid-state)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[14]Information on chemical environment, connectivity, and through-space interactions of nuclei.[12] Can provide insights into molecular dynamics.[13]
Strengths - Unambiguous determination of absolute stereochemistry.- High resolution and precision.[13]- Can be used for large and complex molecules.- Provides information about the molecule in a more biologically relevant solution state.[15]- Can study dynamic processes and conformational changes.[13]- Non-destructive technique.
Limitations - Requires the growth of high-quality single crystals, which can be a significant bottleneck.- The determined structure is a static picture in the solid state and may not fully represent the solution-phase conformation.- Difficult to observe hydrogen atoms accurately.[14]- Structure determination can be complex and time-consuming for larger molecules.- Resolution is generally lower than X-ray crystallography.[14]- Does not directly provide bond lengths and angles with the same precision as crystallography.
Application to Imidazo[1,5-a]pyridin-8-ylmethanol - Definitive confirmation of the core structure and the position of the methanol substituent.- Elucidation of intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.- Confirmation of the proton and carbon framework in solution.- Establishment of through-bond and through-space correlations to confirm connectivity.- Potential to study rotational dynamics of the methanol group.

Conclusion: An Integrated Approach to Structural Elucidation

The X-ray crystal structure analysis of Imidazo[1,5-a]pyridin-8-ylmethanol, or a closely related analog, provides an unequivocal determination of its three-dimensional architecture in the solid state. This high-resolution snapshot is invaluable for understanding its intrinsic molecular properties and for guiding further drug design efforts. However, a truly comprehensive understanding is achieved when this static picture is complemented by data from solution-state techniques like NMR spectroscopy. The synergy between these methods allows researchers to build a more complete and dynamic model of the molecule's behavior, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. (n.d.). SSRN.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net.
  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • X-ray Crystallography: Refinement and Structure deposition to PDB. (2021, February 12). YouTube.
  • Small molecule crystallography. (n.d.). Excillum.
  • Refining X-ray Crystal Structures. (2019, July 24). The Royal Society of Chemistry.
  • Imidazopyridine derivatives, their preparation and therapeutical use. (n.d.). Google Patents.
  • Refinement of X-ray Crystal Structures. (n.d.). Stanford University.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy.
  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate.
  • X-ray Diffraction Data Collection. (n.d.). Creative Biostructure.
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (n.d.). MDPI.
  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (n.d.). PMC.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). PMC.
  • Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. (n.d.). PMC.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024, December 5). PMC.
  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions.
  • The synthesis of imidazopyridine derivatives. (n.d.). ResearchGate.
  • The crystal structure of imidazo[4,5-e][7][15]diazepine-4,6,8-triamine methanol solvate, C7H11N7O. (2025, November 8). ResearchGate. Retrieved from

  • Imidazo[1,5-a]pyridin-1-ylmethanol (C8H8N2O). (n.d.). PubChemLite.
  • Towards the Synthesis of Imidazopyridine Derivatives: Characterization, Single Crystal XRD, Hirshfeld Analysis, and Biological Evaluation. (2021, January 27). Semantic Scholar.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020, November 26). Beilstein Journals.

Sources

A Researcher's Guide to the Infrared Spectral Signatures of Imidazo[1,5-a]pyridin-8-ylmethanol: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers navigating the complex landscape of heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. Imidazo[1,5-a]pyridin-8-ylmethanol, a member of the privileged imidazo[1,5-a]pyridine scaffold, presents a unique analytical challenge. While this class of compounds is of significant interest in medicinal chemistry, comprehensive spectral libraries remain under development. This guide provides an in-depth, predictive analysis of the key infrared (IR) spectroscopic fingerprints for Imidazo[1,5-a]pyridin-8-ylmethanol, grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from analogous structures.

This document moves beyond a simple recitation of expected frequencies. It is designed to arm the researcher with the causal logic needed to interpret experimental spectra with confidence, differentiate the target molecule from potential isomers and synthetic precursors, and establish a robust analytical workflow for its characterization.

Deconstructing the Molecule: Predicting the Vibrational Landscape

The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. By dissecting Imidazo[1,5-a]pyridin-8-ylmethanol into its constituent functional groups, we can predict the regions of the IR spectrum where key absorptions will occur. The structure consists of a fused aromatic imidazo[1,5-a]pyridine core and a primary alcohol (hydroxymethyl) substituent.

Key Predicted IR Absorption Bands for Imidazo[1,5-a]pyridin-8-ylmethanol
Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Comparative Insights
O-H Stretch (Alcohol) 3200 - 3600Strong, BroadThe hydroxyl group is the most prominent feature in the high-frequency region. Intermolecular hydrogen bonding will cause significant broadening of this peak. The broadness is a key indicator of the presence of the -OH group.[1][2] For a solid-state sample, this band is expected to be well-defined and intense.
C-H Stretch (Aromatic) 3000 - 3150Medium to Weak, SharpThese absorptions arise from the C-H bonds on the fused pyridine and imidazole rings. Multiple sharp peaks are expected in this region, characteristic of aromatic systems.[3][4]
C-H Stretch (Aliphatic) 2850 - 2960MediumThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group of the hydroxymethyl substituent. The presence of these bands, alongside the aromatic C-H stretches, confirms the presence of both sp² and sp³ hybridized carbon atoms.[5]
C=C and C=N Ring Stretches 1450 - 1650Medium to Strong, SharpThe fused heterocyclic ring system will exhibit a series of complex, sharp absorption bands in this region. These are characteristic of the stretching vibrations within the aromatic framework and are highly diagnostic. Pyridine itself shows strong bands around 1580, 1572, 1482, and 1439 cm⁻¹.[3] The fusion of the imidazole ring will introduce additional C=N stretching character and shift these bands, creating a unique "fingerprint".
C-O Stretch (Primary Alcohol) 1000 - 1075StrongThe stretching vibration of the C-O single bond in the primary alcohol is expected to be a strong and prominent peak in the fingerprint region. Its position can help confirm the primary nature of the alcohol.[1]
C-H Out-of-Plane Bending 700 - 900StrongThe substitution pattern on the pyridine ring will give rise to strong absorptions in this region. These out-of-plane bending vibrations are highly characteristic of the arrangement of hydrogen atoms on the aromatic ring and are crucial for distinguishing between positional isomers.

Differentiating Imidazo[1,5-a]pyridin-8-ylmethanol from Structural Analogs

A critical application of IR spectroscopy is not just confirmation, but also differentiation. A common synthetic alternative or impurity could be the isomeric Imidazo[1,2-a]pyridin-8-ylmethanol . While the gross features (O-H, C-H stretches) would be similar, the fingerprint region, particularly the C=C/C=N ring stretching and C-H out-of-plane bending modes, would exhibit distinct patterns due to the different arrangement of the bridgehead nitrogen and the fused rings. DFT calculations on imidazo[1,2-a]pyridine have shown a complex series of vibrations in this region that would differ from the imidazo[1,5-a]pyridine core.

Another point of comparison is the starting material, a substituted 2-aminomethylpyridine derivative. The key differentiating feature would be the presence of N-H stretching bands (typically two sharp peaks for a primary amine around 3300-3500 cm⁻¹) in the starting material, which would be absent in the cyclized product.

A Validated Protocol for High-Fidelity Spectral Acquisition

To obtain a reliable IR spectrum suitable for the detailed analysis described above, a rigorous experimental protocol is essential. Attenuated Total Reflectance (ATR) FT-IR is recommended for its simplicity and reproducibility with solid samples.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself. The background should be a flat line with minimal noise.

  • Sample Application: Place a small amount of the solid Imidazo[1,5-a]pyridin-8-ylmethanol sample onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Acquisition Cleanup: Thoroughly clean the sample from the ATR crystal to prevent cross-contamination of future measurements.

Visualizing the Interpretation Workflow

To systematically confirm the identity of Imidazo[1,5-a]pyridin-8-ylmethanol from an experimental spectrum, a logical workflow is invaluable. The following diagram illustrates the decision-making process based on the presence or absence of key spectral features.

IR_Interpretation_Workflow Workflow for IR Spectral Analysis of Imidazo[1,5-a]pyridin-8-ylmethanol start Acquire Experimental IR Spectrum q1 Broad band at 3200-3600 cm⁻¹? start->q1 q2 Peaks at ~2850-2960 cm⁻¹ (sp³ C-H)? q1->q2 Yes result_negative Structure is NOT Imidazo[1,5-a]pyridin-8-ylmethanol q1->result_negative No (Missing -OH) q3 Sharp peaks at ~3000-3150 cm⁻¹ (sp² C-H)? q2->q3 Yes q2->result_negative No (Missing -CH₂OH) q4 Strong, sharp C-O stretch at ~1000-1075 cm⁻¹? q3->q4 Yes q3->result_negative No (Missing Aromatic Ring) q5 Complex, sharp peaks at 1450-1650 cm⁻¹? q4->q5 Yes q4->result_negative No (Missing -CH₂OH) result_positive Structure Consistent with Imidazo[1,5-a]pyridin-8-ylmethanol q5->result_positive Yes q5->result_negative No (Missing Heterocyclic Core)

Caption: A flowchart outlining the key decision points for identifying Imidazo[1,5-a]pyridin-8-ylmethanol from an IR spectrum.

Conclusion

While a definitive, library-matched IR spectrum for Imidazo[1,5-a]pyridin-8-ylmethanol may not be readily available in public databases, a robust and reliable identification can be achieved through a predictive, first-principles approach. By understanding the characteristic vibrational frequencies of its constituent parts—the hydroxyl group, the aliphatic linker, and the fused heterocyclic core—researchers can confidently interpret experimental data. The key identifiers are the broad O-H stretch, the combination of aromatic and aliphatic C-H stretches, a strong C-O stretch, and the unique pattern of ring vibrations in the fingerprint region. This guide provides the foundational knowledge and practical workflow for utilizing FT-IR spectroscopy as a powerful, accessible, and indispensable tool in the characterization of this important class of molecules.

References

  • Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups. Retrieved from [Link]

  • Perchard, J. P., & Belloc, J. (1967). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 47(8), 3541–3545.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Acta Chimica Academiae Scientiarum Hungaricae, 41, 229-235.
  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 34(11), 1644-1659.
  • Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (2018). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 29-35.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Tsuchida, A., Takasu, Y., & Mafuné, F. (2012). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 14(32), 11336-11343.
  • Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1 ) obtained after evacuation at 723 K. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm.... Retrieved from [Link]

  • Siddique, I. (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. SSRN.
  • Raju, K., & Ramalingam, H. B. (2014). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-5.
  • Wang, Y., et al. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Molecules, 28(15), 5823.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Imidazo[1,5-a]pyridin-8-ylmethanol Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

Imidazo[1,5-a]pyridine and its derivatives are significant structural motifs in medicinal chemistry, serving as foundational scaffolds for a multitude of biologically active compounds.[1][2] Imidazo[1,5-a]pyridin-8-ylmethanol, as a key building block, demands rigorous purity assessment. In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[3][4] Regulatory bodies such as the FDA and EMA mandate that any impurity present at or above a specified threshold be identified, quantified, and qualified.

This guide provides a comprehensive framework for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Imidazo[1,5-a]pyridin-8-ylmethanol. We will move beyond a simple recitation of steps to explore the underlying scientific principles that inform our experimental choices, ensuring the final method is not only compliant but also scientifically sound and defensible.

Pillar 1: Understanding the Analyte's Chemical Personality

A successful analytical method is built upon a deep understanding of the target molecule. Imidazo[1,5-a]pyridin-8-ylmethanol possesses distinct chemical characteristics that directly influence its chromatographic behavior.

  • Structure and Polarity: The molecule features a fused heterocyclic ring system, which is aromatic, and a polar hydroxymethyl (-CH₂OH) group.[5] The nitrogen atom in the pyridine ring imparts basic properties.[6][7] This combination of aromaticity, polarity, and basicity presents a unique challenge for chromatographic separation.

  • Potential Process Impurities: Synthetic routes for imidazo[1,5-a]pyridines can involve multi-step reactions, introducing the possibility of residual starting materials, intermediates, by-products, and isomers.[1][8][9] A robust purity method must be able to resolve the target analyte from all these potential process-related impurities.

  • Potential Degradants: The molecule's stability under various stress conditions must be understood. Forced degradation studies—exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light—are essential.[10][11] These studies not only reveal potential degradation pathways but are also fundamental to proving the method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[12][13]

Pillar 2: Strategic HPLC Method Development

The goal is to create a method that provides baseline separation for the main analyte peak from all known impurities and potential degradants. This requires a systematic evaluation of chromatographic parameters.

The Logical Flow of Method Development

Method_Development_Workflow cluster_analyte Analyte Characterization cluster_screening Parameter Screening cluster_optimization Optimization cluster_detection Detection Analyte Imidazo[1,5-a]pyridin-8-ylmethanol - Basic (Pyridine N) - Polar (-CH2OH) - Aromatic Rings Column Column Chemistry Screening 1. C18 (End-capped) 2. Polar-Embedded (RP-Amide) 3. Phenyl Phase Analyte->Column Informs choice MobilePhase Mobile Phase Screening - Organic: ACN vs. MeOH - Aqueous pH: Acidic (e.g., pH 2.7) Column->MobilePhase Test combinations Gradient Gradient Optimization (Adjust slope and time) MobilePhase->Gradient Initial conditions FlowTemp Flow Rate & Temperature (Fine-tune resolution) Gradient->FlowTemp Refine separation PDA PDA Detector Setup - Select optimal wavelength - Enable peak purity analysis FlowTemp->PDA Finalize method Validation_Workflow SST System Suitability Test (SST) (Pass/Fail Gateway) Specificity Specificity (Forced Degradation & Peak Purity) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Sources

A Comparative Guide to the Bioactivity of Imidazo[1,5-a]pyridin-8-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics.[1][2] This guide provides an in-depth comparison of the bioactivity of various Imidazo[1,5-a]pyridin-8-ylmethanol analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications, particularly in oncology.

Introduction to Imidazo[1,5-a]pyridines and Their Therapeutic Potential

Imidazo[1,5-a]pyridines are fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[3] They are found in natural products like the antibiotic cribrostatin-6 and have been investigated for a wide range of applications, including as anticancer agents, kinase inhibitors, and cardiotonic agents.[3][4] The imidazo[1,5-a]pyridine core is known for its water solubility, biocompatibility, and ease of uptake by living cells, making it an excellent platform for drug discovery.[4]

Recent research has focused on the synthesis and biological evaluation of various analogs to explore their therapeutic potential.[2][5] A key area of investigation is their role as kinase inhibitors, as dysregulation of protein kinases is a hallmark of many diseases, including cancer.[6][7]

Comparative Bioactivity of Imidazo[1,5-a]pyridin-8-ylmethanol Analogs

The bioactivity of Imidazo[1,5-a]pyridin-8-ylmethanol analogs is highly dependent on the nature and position of substituents on the imidazopyridine core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[8][9]

Anticancer Activity

Numerous Imidazo[1,5-a]pyridine derivatives have demonstrated significant anticancer activity.[10] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11]

A hypothetical comparison of the cytotoxic activity of several Imidazo[1,5-a]pyridin-8-ylmethanol analogs against various cancer cell lines is presented below. This data is illustrative and intended to highlight the importance of substitution patterns in determining biological activity.

Compound IDR1 SubstituentR2 SubstituentHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
IMP-001 HH>100>100>100
IMP-002 4-Cl-PhH15.222.535.1
IMP-003 4-MeO-PhH25.838.142.7
IMP-004 4-Cl-Ph3-F8.712.419.8
IMP-005 4-MeO-Ph3-F18.925.631.2

This table presents hypothetical data for illustrative purposes.

The data suggests that the introduction of a substituted phenyl group at the R1 position significantly enhances anticancer activity compared to the unsubstituted parent compound (IMP-001). Furthermore, the addition of a fluorine atom at the R2 position (IMP-004 and IMP-005) appears to further increase potency. This highlights the importance of exploring a diverse range of substituents to identify lead compounds with optimal activity.

Kinase Inhibition

Many imidazopyridine-based compounds have been identified as potent kinase inhibitors.[6][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is often implicated in cancer.[13] The ability of Imidazo[1,5-a]pyridin-8-ylmethanol analogs to inhibit specific kinases is a key area of investigation for targeted cancer therapy.[14]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these analogs.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes IMP Analog IMP Analog IMP Analog->Receptor Tyrosine Kinase (RTK) Inhibits

Hypothetical signaling pathway targeted by IMP analogs.

Experimental Protocols

To objectively compare the bioactivity of different analogs, standardized and validated experimental protocols are essential.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[15][16][17] It measures the metabolic activity of cells, which is an indicator of their health.[18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[16][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[17]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the Imidazo[1,5-a]pyridin-8-ylmethanol analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16][19]

G A Seed Cells in 96-well Plate B Treat with IMP Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20] This method is invaluable for investigating the effect of compounds on specific signaling pathways.[11][21]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using antibodies specific to the target protein.[20]

Protocol:

  • Cell Lysis: Treat cells with the Imidazo[1,5-a]pyridin-8-ylmethanol analogs for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the proteins.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of a kinase) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

G A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE (Separation) B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Visualization G->H

Workflow for Western Blot Analysis.

Conclusion

The Imidazo[1,5-a]pyridin-8-ylmethanol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The bioactivity of these analogs is highly tunable through chemical modification, allowing for the optimization of potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these compounds, facilitating the identification of promising lead candidates for further preclinical and clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (n.d.). PMC.
  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.
  • Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88. (n.d.). Benchchem.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). PubMed.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2003). Journal of Medicinal Chemistry.
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (n.d.). PMC.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed.
  • Western blot protocol. (n.d.). Abcam.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). PubMed.
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (n.d.). MDPI.
  • Bioassays for Anticancer Activities. (n.d.). ResearchGate.
  • Western Blot Protocol. (n.d.). R&D Systems.
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Organic & Biomolecular Chemistry.
  • Enhanced Anticancer Activity of Ibuprofen and 2′-Hydroxy-2,3,5′-trimethoxychalcone-Linked Polymeric Micelles in HeLa Cells. (2026). American Chemical Society.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed.
  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. (n.d.). Revue Roumaine de Chimie.
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 8-Hydroxymethyl and 8-Formyl Imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the foundation of numerous pharmacologically active agents and functional materials.[1][2] The precise functionalization of this heterocyclic system is paramount for tuning its biological activity and physicochemical properties. Among the most common transformations are the oxidation of a hydroxymethyl group to a formyl group or the corresponding reduction. Consequently, the ability to rapidly and unequivocally differentiate between the starting material and the product, such as 8-hydroxymethyl Imidazo[1,5-a]pyridine and 8-formyl Imidazo[1,5-a]pyridine, is a critical skill in synthetic and analytical workflows.

This guide provides an in-depth comparison of the key spectroscopic differences between these two molecules. We will move beyond a simple listing of data points to explore the underlying electronic and structural reasons for the observed spectral changes. This approach is designed to equip researchers, scientists, and drug development professionals with the predictive power to interpret spectra confidently, troubleshoot reactions, and confirm molecular identity.

The Causal Basis: Electronic Influence of Substituents

The dramatic differences in the spectroscopic signatures of the 8-hydroxymethyl and 8-formyl analogues originate from their opposing electronic effects on the Imidazo[1,5-a]pyridine ring system.

  • 8-Hydroxymethyl Group (-CH₂OH): This group is weakly electron-donating primarily through a positive inductive effect (+I). It does not participate in resonance with the aromatic system.

  • 8-Formyl Group (-CHO): This group is strongly electron-withdrawing due to both a negative inductive effect (-I) from the electronegative oxygen and, more significantly, a negative resonance effect (-M) that delocalizes electron density from the ring into the carbonyl group.

This fundamental electronic dichotomy dictates the chemical environment of every nucleus in the molecule, leading to distinct and predictable shifts in their spectroscopic signals.

Figure 1. Structures and primary electronic effects of the two title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons

NMR spectroscopy provides the most definitive and information-rich comparison. The differences in chemical shifts are pronounced and diagnostically powerful.

¹H NMR Analysis

The proton NMR spectra are strikingly different. The key diagnostic signals are those of the substituent protons themselves, but the influence extends to the entire aromatic system.

  • Formyl Proton: The proton of the aldehyde group (-CHO) in the 8-formyl derivative is highly deshielded by the anisotropic effect of the carbonyl double bond and the direct attachment to the electron-withdrawing carbonyl carbon. This results in a characteristic singlet far downfield, typically in the δ 9.8-10.2 ppm range. Its presence is an unambiguous confirmation of the aldehyde.

  • Hydroxymethyl Protons: In the 8-hydroxymethyl analogue, the benzylic-like methylene protons (-CH₂OH) appear as a singlet (or a doublet if coupled to the OH proton, though this is often not observed due to exchange) in the δ 4.7-5.0 ppm region. The hydroxyl proton (-OH) itself appears as a broad singlet whose chemical shift is highly dependent on concentration, solvent, and temperature, but typically falls between δ 2.0-5.5 ppm .

  • Aromatic Protons: The electron-withdrawing formyl group deshields all protons on the pyridine ring compared to the hydroxymethyl analogue. The most significant effect is on the adjacent H7 proton, which would be expected to shift downfield by 0.3-0.6 ppm. Conversely, the weakly donating hydroxymethyl group may cause minor upfield shifts for the ring protons.

Table 1: Expected ¹H NMR Chemical Shift (δ) Comparison (in CDCl₃)

Proton Position8-Hydroxymethyl Imidazo[1,5-a]pyridine (Expected δ, ppm)8-Formyl Imidazo[1,5-a]pyridine (Expected δ, ppm)Key Differentiator
-CHO N/A9.8 - 10.2 (s, 1H) Diagnostic
-CH₂OH 4.7 - 5.0 (s, 2H) N/ADiagnostic
-CH₂OH 2.0 - 5.5 (br s, 1H)N/ADiagnostic
H7~7.4 - 7.6~7.8 - 8.1Significant Downfield Shift
H5~7.9 - 8.1~8.1 - 8.3Minor Downfield Shift
H3~7.6 - 7.7~7.7 - 7.9Minor Downfield Shift
H1~7.2 - 7.3~7.3 - 7.5Minor Downfield Shift
¹³C NMR Analysis

The ¹³C NMR spectrum provides equally compelling evidence. The carbon of the substituent is the most telling signal.

  • Carbonyl Carbon: The carbon of the formyl group (-CHO) is the most downfield signal in the entire spectrum, appearing in the δ 190-195 ppm region. This signal is unique to the aldehyde.

  • Methylene Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is found in the aliphatic region, typically around δ 60-65 ppm .

  • Aromatic Carbons: The C8 carbon, directly attached to the substituent, will show a significant shift. The electron-withdrawing nature of the formyl group will also cause a downfield shift for C8 and other carbons in the ring (C6, C5) compared to the hydroxymethyl derivative.

Table 2: Expected ¹³C NMR Chemical Shift (δ) Comparison (in CDCl₃)

Carbon Position8-Hydroxymethyl Imidazo[1,5-a]pyridine (Expected δ, ppm)8-Formyl Imidazo[1,5-a]pyridine (Expected δ, ppm)Key Differentiator
-CHO N/A190 - 195 Diagnostic
-CH₂OH 60 - 65 N/ADiagnostic
C8~145 - 150~150 - 155Downfield Shift
C7~115 - 118~120 - 125Downfield Shift

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy offers a rapid and non-destructive method to distinguish between the two compounds by identifying their key functional groups.

  • 8-Formyl Imidazo[1,5-a]pyridine: The spectrum will be dominated by a very strong, sharp absorption band for the C=O stretch of the conjugated aldehyde, appearing around 1685-1705 cm⁻¹ . Additionally, two medium-intensity bands, known as "Fermi doublets," corresponding to the aldehyde C-H stretch , will be visible around 2810-2850 cm⁻¹ and 2710-2750 cm⁻¹ .[3]

  • 8-Hydroxymethyl Imidazo[1,5-a]pyridine: This compound lacks a carbonyl group. Instead, its spectrum will feature a prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded alcohol.[4][5] A strong band for the C-O stretch will also be present around 1030-1080 cm⁻¹ .

Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)

Functional Group Vibration8-Hydroxymethyl Imidazo[1,5-a]pyridine8-Formyl Imidazo[1,5-a]pyridinePresence
O-H Stretch (alcohol)~3200-3600 (broad, strong) AbsentYes/No
C-H Stretch (aldehyde)Absent~2820 & ~2720 (medium) No/Yes
C=O Stretch (aldehyde)Absent~1685-1705 (strong, sharp) No/Yes
C-O Stretch (alcohol)~1030-1080 (strong) AbsentYes/No

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals how the substituent alters the electronic transitions within the π-system. The extended conjugation provided by the formyl group has a predictable effect.

The formyl group, through its resonance-withdrawing capability, extends the conjugated π-system of the Imidazo[1,5-a]pyridine core. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at a longer wavelength (lower energy).

Therefore, the 8-formyl derivative is expected to exhibit a bathochromic (red) shift in its maximum absorbance (λ_max) compared to the 8-hydroxymethyl derivative. This shift is often significant enough to be used as an indicator during reaction monitoring. While the exact λ_max values are solvent-dependent, the formyl compound will consistently absorb at a longer wavelength than the alcohol.[6][7]

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry can differentiate the compounds based on their distinct molecular weights and characteristic fragmentation patterns.

  • Molecular Ion (M⁺•): The two compounds have different molecular formulas (C₈H₈N₂O for the alcohol, C₈H₆N₂O for the aldehyde) and thus different molecular weights (148.17 g/mol vs. 146.15 g/mol ). High-resolution mass spectrometry (HRMS) can easily distinguish them.

  • Fragmentation: The initial fragmentation patterns are highly diagnostic.

    • 8-Hydroxymethyl: Undergoes a characteristic loss of a hydrogen radical to form a stable oxonium ion [M-H]⁺, or loss of the elements of formaldehyde (CH₂O, 30 Da) to give [M-30]⁺. Loss of the entire hydroxymethyl radical (•CH₂OH, 31 Da) is also possible.

    • 8-Formyl: Exhibits the classic fragmentation of aromatic aldehydes, which is the loss of a hydrogen radical (H•) to form a stable acylium ion [M-H]⁺, followed by the loss of carbon monoxide (CO, 28 Da) to yield [M-H-CO]⁺ or [M-29]⁺.

G cluster_0 Fragmentation of 8-Hydroxymethyl Imidazo[1,5-a]pyridine cluster_1 Fragmentation of 8-Formyl Imidazo[1,5-a]pyridine M1 [M]⁺• (m/z 148) F1_1 [M-H]⁺ (m/z 147) M1->F1_1 - H• F1_2 [M-CH₂O]⁺• (m/z 118) M1->F1_2 - CH₂O M2 [M]⁺• (m/z 146) F2_1 [M-H]⁺ (m/z 145) M2->F2_1 - H• F2_2 [M-H-CO]⁺ (m/z 117) F2_1->F2_2 - CO

Figure 2. Expected primary mass spectrometry fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Material Purity: Ensure the analyte is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purify by column chromatography or recrystallization if necessary.

  • Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for UV-Vis and MS. Ensure the solvent does not have signals that overlap with key analyte signals.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[8]

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Use 16-32 scans for good signal-to-noise. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample and subtract it from the sample spectrum.

G A Purified Compound B Dissolve in Deuterated Solvent A->B D Place Solid on ATR Crystal A->D F Dissolve in Spectroscopic Grade Solvent A->F C Acquire ¹H & ¹³C NMR Spectra B->C E Acquire IR Spectrum D->E G Acquire UV-Vis Spectrum F->G H Infuse Dilute Solution F->H I Acquire Mass Spectrum (ESI-TOF) H->I

Sources

Safety Operating Guide

Personal protective equipment for handling Imidazo[1,5-a]pyridin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide for Handling Imidazo[1,5-a]pyridin-8-ylmethanol

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This guide provides an in-depth operational plan for the safe handling of Imidazo[1,5-a]pyridin-8-ylmethanol, a heterocyclic compound with significant potential in drug discovery and development.[1][2][3] As with any active pharmaceutical ingredient (API) or research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to protecting both the researcher and the integrity of the experiment.[4][5] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

  • H302: Harmful if swallowed[6][7]

  • H315: Causes skin irritation[6][7]

  • H319: Causes serious eye irritation[6][7]

  • H335: May cause respiratory irritation[6][7]

These classifications form the basis of the subsequent personal protective equipment (PPE) recommendations and handling procedures.

Hazard Assessment and Risk Mitigation

The primary risks associated with Imidazo[1,5-a]pyridin-8-ylmethanol are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[6][7] The operational plan is therefore designed to minimize exposure through these routes.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather Required PPE prep_spill Prepare Spill Kit don_ppe Don PPE prep_spill->don_ppe Proceed to Handling handle_chem Handle Chemical (Weighing, Dissolving) don_ppe->handle_chem decontaminate Decontaminate Surfaces handle_chem->decontaminate Complete Work dispose_waste Segregate & Dispose Waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly start Handling Imidazo[1,5-a]pyridin-8-ylmethanol? is_solid Solid Form? start->is_solid is_solution Solution? start->is_solution fume_hood Work in Fume Hood is_solid->fume_hood Yes is_solution->fume_hood Yes gloves Wear Chemical-Resistant Gloves fume_hood->gloves goggles Wear Goggles/Safety Glasses gloves->goggles lab_coat Wear Lab Coat goggles->lab_coat

Caption: A decision-making guide for essential PPE when handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

3.1. Storage

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [8]* Container: Keep the container tightly closed to prevent the release of vapors and contamination. [9]* Compatibility: Store segregated from strong oxidizing agents and strong acids. [8] 3.2. Handling and Use

  • Designated Area: All handling of Imidazo[1,5-a]pyridin-8-ylmethanol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. [8][10]2. Personal Hygiene: Do not eat, drink, or smoke in the laboratory. [11]Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. [8][12]3. Spill Management:

    • Small Spills: In the event of a small spill, use an inert, non-combustible absorbent material like sand or vermiculite to contain it. [10]The contaminated absorbent should then be collected into a sealed, labeled container for hazardous waste disposal. [10] * Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [13] 3.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. [8]Seek medical attention. [14]* Skin Contact: Wash the affected area immediately with plenty of soap and water. [14]Remove contaminated clothing. If irritation persists, seek medical attention. [14]* Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor. [14]* Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. [6]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: All waste containing Imidazo[1,5-a]pyridin-8-ylmethanol, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified and collected as hazardous chemical waste. [8][13]* Waste Containers: Use sealable, airtight, and compatible containers for waste collection. [8]The containers must be clearly labeled with the contents.

  • Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash. [10]Follow your institution's and local regulations for hazardous waste disposal, which typically involves collection by a certified waste management service. [10][9] By adhering to these detailed protocols, researchers can confidently and safely work with Imidazo[1,5-a]pyridin-8-ylmethanol, fostering a secure and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • 3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • PubChem. Imidazo(1,5-a)pyridine. [Link]

  • DuPont UK. PPE Solutions for Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (2024, October 11). Heterocycles in Medicinal Chemistry II. [Link]

  • PubChemLite. Imidazo[1,5-a]pyridin-1-ylmethanol (C8H8N2O). [Link]

  • Capot Chemical. (2025, December 17). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. [Link]

  • ResearchGate. (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • News-Medical. (2022, July 29). Green methodologies for the synthesis of heterocyclic compounds. [Link]

  • MDPI. Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds. [Link]

  • ResearchGate. (2025, August 26). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.